3-Bromo-3-phenylpropanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRMHJWFYKSDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501034190 | |
| Record name | beta-Bromobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501034190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15463-91-9 | |
| Record name | beta-Bromobenzenepropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015463919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-Bromohydrocinnamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | beta-Bromobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501034190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-BROMOBENZENEPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7A2B6228P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Profile of 3-Bromo-3-phenylpropanoic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-3-phenylpropanoic acid, a compound utilized in the synthesis of various organic molecules, including pharmaceuticals and materials for molecular electronics.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for the characterization of this molecule.
Molecular Structure and Spectroscopic Overview
This compound (C₉H₉BrO₂) is a halogenated carboxylic acid with a molecular weight of 229.07 g/mol .[1] Its structure, featuring a chiral center at the carbon bearing the bromine atom, gives rise to a distinct spectroscopic signature. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques for its structural confirmation.[1][2] The key spectral features include characteristic signals from the phenyl ring, the aliphatic chain, and the carboxylic acid functional group.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR in a standard deuterated solvent like CDCl₃. These values are predicted based on established principles of NMR spectroscopy and data from analogous structures.
¹H NMR Spectroscopic Data (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Phenyl-H | 7.2 - 7.4 | Multiplet | 5H | - |
| Methine-H (CH-Br) | 4.5 - 5.0 | Multiplet | 1H | - |
| Methylene-H (CH₂-COOH) | 2.8 - 3.2 | Doublet of Doublets | 2H | - |
| Carboxylic Acid-H | 10.0 - 12.0 | Singlet (broad) | 1H | - |
¹³C NMR Spectroscopic Data (Predicted)
| Carbon Atom | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~175 |
| Phenyl C (quaternary) | ~140 |
| Phenyl CH | ~128-129 |
| Methine (C-Br) | ~45-50 |
| Methylene (C-COOH) | ~40-45 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The table below lists the characteristic absorption bands.
IR Absorption Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | ~3000 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=O (Carboxylic Acid) | ~1700 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium-Weak |
| C-Br | 500 - 700 | Medium-Strong |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra for a solid organic compound like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.
-
Data Processing: Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.
FTIR Spectroscopy Protocol
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Preparation (ATR): Place a small amount of the solid this compound sample onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and their corresponding functional groups.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of this compound.
References
Chemical and physical properties of 3-Bromo-3-phenylpropanoic acid
An In-depth Technical Guide to 3-Bromo-3-phenylpropanoic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of this compound (CAS No: 15463-91-9). This halogenated carboxylic acid serves as a versatile intermediate in organic synthesis, with applications ranging from the development of pharmaceuticals to material science. This document details experimental protocols for its preparation, summarizes its key spectroscopic features, and explores its utility as a building block for more complex molecules. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical and Physical Properties
This compound is a derivative of cinnamic acid with the molecular formula C₉H₉BrO₂.[1] Its structure, featuring a bromine atom and a phenyl group on the third carbon of a propanoic acid chain, imparts specific reactivity that makes it a valuable synthetic intermediate.[1][2]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol [1][3] |
| CAS Number | 15463-91-9[1][2][3] |
| Melting Point | 135-138°C[3] (Another source reports 206-208°C, which may refer to a different stereoisomer or related compound)[1] |
| Boiling Point | 301.3°C at 760 mmHg[3] |
| Density | 1.554 g/cm³[3] |
| Flash Point | 136°C[3] |
| Solubility | Slightly soluble in cold, and soluble in hot, dry carbon disulfide.[4] It is noted to be readily decomposed by water.[4] |
| XLogP3 | 2.6[1] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 2[1] |
| Refractive Index | 1.59[3] |
| Vapor Pressure | 0.00047 mmHg at 25°C[3] |
| InChI Key | JQRMHJWFYKSDNQ-UHFFFAOYSA-N[1][2] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound involves the addition of a bromine source to cinnamic acid. Two common experimental protocols are detailed below.
Protocol 1: Bromination of Cinnamic Acid with Bromine
This method involves the direct addition of bromine (Br₂) to cinnamic acid.
-
Reagents:
-
Cinnamic acid
-
Bromine (Br₂)
-
Organic solvent (e.g., dichloromethane)
-
-
Procedure:
-
Yield: Typical yields for this type of reaction range from 80% to 93%.[1]
Protocol 2: Hydrobromination of Cinnamic Acid
This method utilizes hydrobromic acid (HBr) to achieve the addition across the double bond of cinnamic acid.
-
Reagents:
-
Finely powdered cinnamic acid
-
Glacial acetic acid
-
Hydrogen bromide (HBr) gas
-
-
Procedure:
-
Saturate glacial acetic acid with hydrogen bromide gas at room temperature. Approximately 1 part of glacial acetic acid dissolves 0.6 parts of HBr.[4]
-
Add 10 g of finely powdered cinnamic acid to 10 g of the HBr-saturated glacial acetic acid.[4]
-
Heat the mixture in a sealed tube for 2 hours at 100°C.[4]
-
Upon cooling, this compound crystallizes out of the solution.[4]
-
Collect the precipitate and wash it with a small amount of ice-cold water.
-
Dry the product under a vacuum.
-
-
Purification: The product is sensitive to water and should be recrystallized from an anhydrous solvent like dry carbon disulfide.[4] Cinnamic acid is readily soluble in cold carbon disulfide, while the product is only slightly soluble, allowing for purification.[4]
A related and often studied reaction is the bromination of trans-cinnamic acid to form 2,3-dibromo-3-phenylpropanoic acid, which serves as a precursor to other derivatives.[2][5] This reaction is highly diastereoselective, favoring the anti-addition product.[2]
Spectroscopic Analysis
Structural confirmation and purity assessment of this compound are typically performed using NMR and IR spectroscopy.
-
Infrared (IR) Spectroscopy: Key absorption bands are expected for the carboxylic acid and the carbon-bromine bond. The C=O stretch of the carboxylic acid is typically observed around 1700 cm⁻¹.[1] A C-Br stretching vibration is also expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show signals corresponding to the protons on the phenyl ring, as well as signals for the protons on the aliphatic chain adjacent to the bromine-substituted carbon.[1]
-
¹³C NMR: The carbon spectrum would show distinct signals for the carboxylic acid carbon, the carbons of the phenyl ring, and the two aliphatic carbons.
-
Chemical Reactivity and Applications
This compound is a multifunctional intermediate, with its reactivity centered around the bromine atom and the carboxylic acid group.[2]
Key Chemical Reactions
-
Nucleophilic Substitution: The bromine atom is located at a benzylic position, making it a good leaving group. This allows for displacement by a wide range of nucleophiles, enabling the introduction of functional groups such as amines, hydroxides, and thiols.[2]
-
Reduction: The carboxylic acid moiety can be reduced to a primary alcohol (3-bromo-3-phenylpropanol) using strong reducing agents like lithium aluminum hydride.[2]
-
Catalytic Hydrogenation: This can be employed to remove the bromine atom, yielding 3-phenylpropanoic acid.[2]
Applications
The versatile reactivity of this compound leads to its use in several fields:
-
Organic Synthesis: It is a crucial intermediate for synthesizing a variety of more complex organic molecules, including pharmaceuticals.[1][2] For instance, it is a precursor for (S)-2-acetylthio-3-phenylpropanoic acid.[2]
-
Biochemical Research: Its structural similarities to compounds that promote cellular growth have led to its use in studies related to muscle hypertrophy.[1]
-
Material Science: It serves as a building block for creating specialized polymers and materials, such as substituted phthalocyanines used as dyes and pigments.[1]
Visualizations
The following diagrams illustrate the synthesis, experimental workflow, and chemical reactivity of this compound.
Caption: Synthesis of this compound from cinnamic acid.
Caption: General experimental workflow for bromination of cinnamic acid.
Caption: Key chemical reactions of this compound.
References
- 1. Buy this compound (EVT-295982) | 15463-91-9 [evitachem.com]
- 2. This compound | 15463-91-9 | Benchchem [benchchem.com]
- 3. 3-Bromo-3-phenylpropionic Acid | CAS#:15463-91-9 | Chemsrc [chemsrc.com]
- 4. prepchem.com [prepchem.com]
- 5. csub.edu [csub.edu]
- 6. α,β-Dibromohydrocinnamic acid [webbook.nist.gov]
- 7. Solved With the data given below for the IR, 1H-NMR and | Chegg.com [chegg.com]
In-Depth Technical Guide: 3-Bromo-3-phenylpropanoic Acid (CAS: 15463-91-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-3-phenylpropanoic acid, with the CAS number 15463-91-9, is a halogenated carboxylic acid of significant interest in the field of organic synthesis and medicinal chemistry. Its structure, featuring a bromine atom at the benzylic position and a terminal carboxylic acid, renders it a versatile bifunctional molecule. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and reaction protocols, and a review of its applications, particularly as a key intermediate in the development of pharmacologically active compounds.
Physicochemical and Spectroscopic Data
The accurate characterization of this compound is fundamental for its application in research and development. The following tables summarize its key physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 15463-91-9 | [1][2] |
| Molecular Formula | C₉H₉BrO₂ | [1][2] |
| Molecular Weight | 229.07 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Bromo-3-phenylpropionic acid, β-Bromohydrocinnamic acid | [1] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 135-138°C or 206-208°C | [1][2] |
| Boiling Point | 301.3°C at 760 mmHg | [2] |
| Density | 1.554 g/cm³ | [2] |
| Solubility | Slightly soluble in cold carbon disulfide; soluble in hot carbon disulfide. Decomposed by water. | [4] |
| XLogP3 | 2.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Note on Melting Point Discrepancy: The significant variation in the reported melting point (135-138°C vs. 206-208°C) is noteworthy. This may be attributed to the existence of different crystalline polymorphs or variations in sample purity. One source suggests the higher melting range is associated with the product obtained from the dehydrobromination of 2,3-dibromo-3-phenylpropanoic acid, implying a different crystalline form.[1] Researchers should consider the synthetic route and purification method when comparing experimental values.
Table 2: Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the protons on the phenyl ring and those adjacent to the bromine-substituted carbon. The bromine atom induces a deshielding effect on neighboring protons. |
| ¹³C NMR | Characteristic chemical shifts for the phenyl ring carbons, the carboxylic acid carbon, and the carbon bearing the bromine atom. |
| Infrared (IR) | Absorption bands indicative of a carboxylic acid (around 1700 cm⁻¹) and C-Br stretching vibrations. |
| Mass Spec. | The molecular ion peak and fragmentation pattern consistent with the structure of this compound. |
Synthesis and Experimental Protocols
The most common and direct synthesis of this compound involves the hydrobromination of cinnamic acid.[3] Alternative methods, such as radical bromination of 3-phenylpropanoic acid, are also employed.
Synthesis from Cinnamic Acid via Hydrobromination
This method relies on the electrophilic addition of hydrogen bromide (HBr) across the double bond of cinnamic acid. The reaction follows Markovnikov's rule, with the bromine atom adding to the more substituted carbon (the benzylic position) due to the enhanced stability of the resulting carbocation intermediate.[3]
Experimental Protocol:
-
Method 1: HBr in Acetic Acid
-
Saturate glacial acetic acid with hydrogen bromide gas at room temperature. (Approximately 0.6 g of HBr dissolves in 1 g of glacial acetic acid).
-
Add 10 g of finely powdered cinnamic acid to the HBr-saturated acetic acid solution.
-
Heat the mixture in a sealed tube for 2 hours at 100°C.
-
Upon cooling, this compound will crystallize out of the solution.
-
Collect the crystals by filtration.
-
Recrystallize the product from an anhydrous solvent such as dry carbon disulfide. Caution: The product is readily decomposed by water.[4]
-
-
Method 2: Aqueous HBr
-
Shake 10 g of finely powdered cinnamic acid with 50 ml of an aqueous solution of hydrobromic acid, saturated with HBr gas at 0°C, for two days.
-
Collect the resulting precipitate of this compound by filtration.
-
Wash the precipitate with a small amount of ice-water.
-
Dry the product in a vacuum desiccator.[4]
-
dot
Caption: Synthesis of this compound from Cinnamic Acid.
Chemical Reactivity and Key Experimental Protocols
The reactivity of this compound is dominated by its two functional groups: the labile bromine atom at the benzylic position and the carboxylic acid moiety.
Nucleophilic Substitution
The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This allows for the introduction of a wide array of functional groups.
Generic Experimental Workflow for Nucleophilic Substitution:
dot
Caption: General workflow for nucleophilic substitution reactions.
Reduction
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Experimental Protocol for Reduction to 3-Bromo-3-phenylpropan-1-ol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound in the same anhydrous solvent to the LiAlH₄ suspension with stirring. Caution: The reaction is highly exothermic and generates hydrogen gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up).[4]
-
Stir the resulting mixture until a granular precipitate forms.
-
Dry the organic layer with a drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate the filtrate under reduced pressure to yield the crude 3-Bromo-3-phenylpropan-1-ol.
-
Purify the product by flash chromatography if necessary.
dot
Caption: Reduction of the carboxylic acid group.
Applications in Research and Drug Development
This compound serves as a valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates and biologically active compounds.
-
Precursor to Biologically Active Molecules: Its derivatives have been investigated for various therapeutic applications. For instance, it is a precursor in the synthesis of enzyme inhibitors.
-
Scaffold for Chemical Libraries: The dual reactivity of the molecule allows for the generation of diverse chemical libraries for high-throughput screening in drug discovery campaigns.
-
Biochemical Probes: The reactive bromine atom can be utilized to covalently modify the active sites of enzymes, serving as a probe to investigate enzyme mechanisms and kinetics.
Biological Activity
While many studies focus on the biological activities of its derivatives, some research suggests that compounds with the 3-phenylpropanoic acid core structure can exhibit biological effects. For example, certain derivatives have shown antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus. The proposed mechanism for this antibacterial action is often the inhibition of essential bacterial enzymes. However, specific studies focusing solely on the biological activity of this compound are limited.
Conclusion
This compound is a cornerstone intermediate in organic synthesis, offering a gateway to a wide range of more complex molecules. Its well-defined reactivity, coupled with established synthetic protocols, makes it an invaluable tool for researchers in both academic and industrial settings. The continued exploration of its potential in the synthesis of novel therapeutic agents underscores its importance in the field of drug discovery and development. Further investigation into its own biological activities and potential modulation of cellular signaling pathways may reveal new applications for this versatile compound.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. LITHIUM ALUMINUM HYDRIDE REDUCTION OF 1-PHENYLBUTANE-1,3-DIONE, AND ACETYLATION OF THE PRODUCTS: NMR AND GC-MS ANALYSIS | Živković Stošić | Facta Universitatis, Series: Physics, Chemistry and Technology [casopisi.junis.ni.ac.rs]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Workup [chem.rochester.edu]
The Genesis of a Versatile Synthetic Building Block: A Technical Guide to 3-Bromo-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-3-phenylpropanoic acid, a halogenated derivative of phenylpropanoic acid, has emerged as a significant intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its strategic placement of a bromine atom and a carboxylic acid moiety on a phenylpropane scaffold provides a versatile platform for molecular elaboration. This technical guide delves into the discovery, historical context, and synthetic methodologies of this compound, presenting key data in a structured format and providing detailed experimental protocols.
Discovery and Historical Context
The exploration of phenylpropanoic acid derivatives dates back to the early 20th century, with academic investigations into related halogenated compounds. While a specific "discovery" event for this compound is not prominently documented, its synthesis is a logical extension of the well-established chemistry of cinnamic acid and its reactions with hydrohalic acids. Early research focused on the addition of hydrogen bromide to the double bond of cinnamic acid, leading to the formation of this β-brominated carboxylic acid. A Ph.D. thesis from 1912 titled "A study of symmetrical tribrom phenyl propiolic acid" suggests that research into brominated phenylpropanoic acid derivatives was underway during this period[1]. The primary route to this compound involves the hydrobromination of cinnamic acid, a reaction governed by Markovnikov's rule, where the bromine atom adds to the more substituted carbon, the benzylic position, due to the stability of the resulting carbocation intermediate[2].
Synthesis of this compound
The principal synthetic route to this compound is the addition of hydrogen bromide to cinnamic acid. Several methods have been reported, varying in solvent and reaction conditions.
Key Synthetic Protocols
A prevalent method involves the reaction of cinnamic acid with a saturated solution of hydrogen bromide in glacial acetic acid.[3] This approach offers good yields and relatively straightforward product isolation. An alternative aqueous method has also been described.[3]
Experimental Workflow: Synthesis from Cinnamic Acid
Caption: Synthesis of this compound from Cinnamic Acid.
Quantitative Data on Synthesis
| Product | Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Melting Point (°C) | Reference |
| This compound | Cinnamic acid | Hydrobromic acid | Water (saturated with HBr) | Shaken for 2 days at 0°C | Not specified | 137 | [3] |
| This compound | Cinnamic acid | Hydrobromic acid | Glacial Acetic Acid | Heated at 100°C for 2 hours | Not specified | 137 | [3] |
| 2,3-Dibromo-3-phenylpropanoic acid | trans-Cinnamic acid | Bromine | Dichloromethane | Room temperature | 80-93% | 206-208 | [4] |
Detailed Experimental Protocols
Synthesis of this compound in Glacial Acetic Acid[3]
-
Preparation of Reagent: Saturate glacial acetic acid with hydrogen bromide gas at room temperature. Approximately 1 part of glacial acetic acid dissolves about 0.6 parts of HBr.
-
Reaction: In a sealed tube, heat 10 g of finely powdered cinnamic acid with 10 g of the prepared HBr in glacial acetic acid solution at 100°C for 2 hours.
-
Isolation: Upon cooling, the this compound crystallizes out of the solution.
-
Purification: The product is sensitive to water and should be recrystallized from an anhydrous solvent such as dry carbon disulfide. Cinnamic acid is readily soluble in cold carbon disulfide, facilitating the separation. The purified product appears as colorless crystals.
Synthesis of 2,3-Dibromo-3-phenylpropanoic acid[4][5]
This compound is a common precursor or related substance in the chemistry of this compound.
-
Dissolution: Dissolve trans-cinnamic acid (10.0 mmol) in glacial acetic acid (6.0 mL) in a reaction flask.
-
Bromination: Add a 1.25 M solution of bromine in acetic acid (8.2 mL) to the reaction mixture. The reaction is typically performed at room temperature.
-
Observation: The disappearance of the bromine color indicates the progress of the reaction.
-
Isolation: The product, erythro-2,3-Dibromo-3-phenylpropanoic acid, can be isolated by filtration upon completion of the reaction.
-
Characterization: The product can be identified by its melting point and infrared spectrum.
Experimental Workflow: Synthesis of 2,3-Dibromo-3-phenylpropanoic acid
Caption: Synthesis of 2,3-Dibromo-3-phenylpropanoic acid.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| Melting Point | 137 °C |
| Appearance | Colorless crystals |
| Solubility | Slightly soluble in cold dry carbon disulfide, soluble in hot dry carbon disulfide. Readily decomposed by water. |
Applications in Synthesis
This compound serves as a valuable intermediate in organic synthesis. The presence of a labile bromine atom at the benzylic position allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups. The carboxylic acid moiety can also be modified, further expanding its synthetic utility.
One of the notable applications of its derivatives is in the synthesis of enzyme inhibitors. For instance, it is a key intermediate in the production of vasopeptidase inhibitors like Omapatrilat, which have been investigated for the treatment of hypertension and heart failure.[2] The chiral nature of this compound also makes it a crucial building block in asymmetric synthesis for the production of stereochemically pure drugs.[2]
Conclusion
This compound, born from fundamental studies of electrophilic additions to α,β-unsaturated carboxylic acids, has established itself as a versatile and important intermediate in organic chemistry. Its straightforward synthesis from readily available cinnamic acid, coupled with its dual reactivity, ensures its continued relevance in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug development. This guide provides a foundational understanding of its discovery, synthesis, and key characteristics to aid researchers in leveraging its synthetic potential.
References
An In-depth Technical Guide to 3-Bromo-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-3-phenylpropanoic acid, a versatile halogenated carboxylic acid of significant interest in organic synthesis and medicinal chemistry. This document details its chemical properties, spectroscopic data, and established synthesis protocols. Furthermore, it explores its applications as a key intermediate in the development of pharmaceuticals and discusses its potential biological relevance by examining the signaling pathways influenced by structurally similar compounds.
Chemical Identity and Properties
The systematic IUPAC name for the compound is This compound . It is also commonly referred to as 3-bromo-3-phenylpropionic acid or β-bromohydrocinnamic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| CAS Number | 15463-91-9 | [2] |
| Melting Point | 135-138 °C | N/A |
| Boiling Point | 301.3 °C at 760 mmHg | N/A |
| XLogP3 | 2.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural confirmation and purity assessment of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts (ppm) or Absorption Bands (cm⁻¹) |
| ¹H NMR | Phenyl protons: δ 7.2–7.4 (m, 5H)Methine proton (-CHBr): δ 4.5–5.0 (t, 1H)Methylene protons (-CH₂-): δ 3.0–3.5 (d, 2H)Carboxylic acid proton (-COOH): δ 10.0-12.0 (s, 1H) |
| ¹³C NMR | Phenyl carbons: δ 125-140Carbonyl carbon (-C=O): δ ~175Carbon bearing bromine (-CBr): δ ~50Methylene carbon (-CH₂-): δ ~40 |
| FTIR | Carboxylic acid O-H stretch: ~3000 (broad)Carbonyl C=O stretch: ~1700 (strong)C-Br stretch: 500-700 |
Note: The exact chemical shifts and absorption bands can vary depending on the solvent and experimental conditions.
Synthesis Protocols
This compound is primarily synthesized via the hydrobromination of cinnamic acid. Below are two detailed experimental protocols.
Method 1: Hydrobromination using Aqueous Hydrobromic Acid
This method involves the direct addition of hydrogen bromide to cinnamic acid.
Experimental Protocol:
-
Finely powder 10 g of trans-cinnamic acid.
-
Prepare a saturated solution of hydrobromic acid in 50 ml of water at 0 °C.
-
Add the powdered cinnamic acid to the hydrobromic acid solution.
-
Shake the mixture vigorously for two days at room temperature.
-
Collect the resulting precipitate of this compound by vacuum filtration.
-
Wash the precipitate with a small amount of ice-cold water.
-
Dry the product in a vacuum desiccator.[3]
Method 2: Hydrobromination in Glacial Acetic Acid
This method utilizes glacial acetic acid as a solvent and is generally faster.
Experimental Protocol:
-
Saturate 10 g of glacial acetic acid with hydrogen bromide gas at room temperature.
-
Add 10 g of finely powdered trans-cinnamic acid to the solution in a sealed tube.
-
Heat the sealed tube at 100 °C for two hours.[3]
-
Allow the reaction mixture to cool to room temperature, during which this compound will crystallize.
-
Collect the crystals by filtration.
-
Recrystallize the product from a minimal amount of dry carbon disulfide. It is important to use an anhydrous solvent as the product can decompose in the presence of water.[3]
Figure 1: General workflow for the synthesis of this compound.
Applications in Drug Development
This compound serves as a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The presence of both a reactive bromine atom and a carboxylic acid functional group allows for diverse chemical transformations.
It is a precursor in the synthesis of compounds with potential therapeutic applications. For instance, the structural motif of 3-phenylpropanoic acid is found in various drugs. While direct synthesis pathways from this compound for all such drugs are not always the primary route, its chemical reactivity makes it a suitable starting point for the synthesis of analogues. For example, the synthesis of the muscle relaxant Baclofen and the antidepressant Rolipram involves intermediates with a similar phenylpropanoic acid backbone, highlighting the importance of this structural class in medicinal chemistry.[4][5]
Biological Relevance and Signaling Pathways
While direct biological studies on this compound are limited, its structural analogue, 3-phenylpropionic acid (3-PPA), a metabolite produced by gut microbiota, has been shown to promote myotube hypertrophy. This provides a valuable model for understanding the potential biological effects.
PI3K/Akt/mTOR Pathway in Muscle Hypertrophy
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a key regulator of cell growth and protein synthesis, leading to skeletal muscle hypertrophy.
Figure 2: The PI3K/Akt/mTOR signaling pathway promoting muscle hypertrophy.
Foxo3 Signaling in Muscle Atrophy and its Regulation
The Forkhead box O3 (Foxo3) transcription factor is a critical regulator of muscle atrophy (wasting). When active, it promotes the expression of genes that lead to protein degradation. The PI3K/Akt pathway can inhibit Foxo3 activity, thereby preventing muscle atrophy. It is hypothesized that compounds like 3-PPA may promote muscle hypertrophy by inhibiting protein degradation through the modulation of Foxo3 activity.
Figure 3: Regulation of Foxo3-mediated muscle atrophy and potential influence of 3-PPA.
Conclusion
This compound is a compound with significant potential for researchers and professionals in the fields of organic synthesis and drug development. Its well-defined synthesis and versatile reactivity make it an attractive building block for creating complex molecules. Furthermore, the biological activity of its structural analogues suggests intriguing possibilities for its application in the modulation of key cellular signaling pathways. This guide provides a foundational understanding of its properties and applications, encouraging further exploration of its utility in scientific research.
References
- 1. Buy this compound (EVT-295982) | 15463-91-9 [evitachem.com]
- 2. This compound | 15463-91-9 | Benchchem [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. repository-api.brieflands.com [repository-api.brieflands.com]
- 5. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 3-Bromo-3-phenylpropanoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for 3-bromo-3-phenylpropanoic acid in organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on qualitative solubility descriptions, relevant physicochemical properties that influence solubility, and a detailed experimental protocol for determining solubility.
Core Concepts and Physicochemical Properties
This compound (C₉H₉BrO₂) is a halogenated carboxylic acid utilized in the synthesis of more complex organic molecules[1][2]. Its solubility is dictated by its molecular structure, which includes a polar carboxylic acid group and a larger, nonpolar phenyl and brominated alkyl moiety.
Several key physicochemical properties offer insights into its expected solubility behavior:
-
XLogP3: ~2.6[1][2]. This value indicates moderate lipophilicity, suggesting a higher affinity for organic solvents over aqueous media.
-
Hydrogen Bond Donors: 1 (from the carboxylic acid group)[1].
-
Hydrogen Bond Acceptors: 2 (from the carbonyl and hydroxyl oxygens)[1].
-
Polar Surface Area (PSA): 37.3 Ų[4].
These parameters collectively suggest that this compound will exhibit solubility in a range of organic solvents, particularly those that can engage in hydrogen bonding or have a polarity that can accommodate both the polar and nonpolar regions of the molecule.
Qualitative Solubility Data
| Solvent | Temperature | Solubility Description | Source |
| Carbon Disulfide (dry) | Cold | Slightly Soluble | [5] |
| Carbon Disulfide (dry) | Hot | Soluble | [5] |
| Dichloromethane | Room Temp. | Soluble (inferred from precursor) | [1] |
| Water | Not Specified | Very readily decomposed | [5] |
Note: The solubility in dichloromethane is inferred from the solubility of its precursor, cinnamic acid, during the synthesis of 2,3-dibromo-3-phenylpropanoic acid[1]. It is also noted that the compound is sensitive to water and should be recrystallized from anhydrous solvents[5].
Logical Workflow for Solubility Determination
The following diagram illustrates a logical workflow for experimentally determining the solubility of this compound. This process outlines the key steps from solvent selection to data analysis.
References
- 1. Buy this compound (EVT-295982) | 15463-91-9 [evitachem.com]
- 2. This compound | 15463-91-9 | Benchchem [benchchem.com]
- 3. 3-Bromo-3-phenylpropionic Acid | CAS#:15463-91-9 | Chemsrc [chemsrc.com]
- 4. 2-Bromo-3-phenylpropanoic acid | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
In-depth Technical Guide: 3-Bromo-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 3-Bromo-3-phenylpropanoic acid, a key intermediate in organic synthesis and drug development.
Physicochemical Properties: Untangling the Melting Point Discrepancy
A notable characteristic of this compound is the variability in its reported melting point. This phenomenon is primarily attributed to the existence of different stereoisomers and potentially polymorphs of the compound. The synthesis of this acid, often proceeding through the bromination of cinnamic acid, results in the formation of a chiral center at the C3 position, leading to (R) and (S) enantiomers. The properties of the racemic mixture differ from those of the individual enantiomers and other diastereomeric precursors.
A lower melting point range is consistently reported for the racemic mixture of this compound. In contrast, a significantly higher melting point has also been documented, which may correspond to a different crystalline form or a specific stereoisomer obtained under different synthetic conditions, such as the dehydrobromination of 2,3-dibromo-3-phenylpropanoic acid.
For clarity, the melting points of this compound and its relevant precursors are summarized in the table below.
| Compound | Stereochemistry | Melting Point (°C) |
| This compound | Racemic | 135-138 °C[1], 137 °C[2] |
| This compound | Unspecified | 206-208 °C[3] |
| erythro-2,3-dibromo-3-phenylpropanoic acid | Diastereomer | ~204 °C |
| threo-2,3-dibromo-3-phenylpropanoic acid | Diastereomer | ~95-189 °C |
Experimental Protocols
Synthesis of Racemic this compound
A common and established method for the synthesis of racemic this compound involves the hydrobromination of cinnamic acid.[2]
Materials:
-
Cinnamic acid
-
Glacial acetic acid
-
Hydrogen bromide gas
-
Anhydrous carbon disulfide
Procedure:
-
A solution of glacial acetic acid is saturated with hydrogen bromide gas at room temperature.
-
Finely powdered cinnamic acid is added to the saturated solution.
-
The mixture is heated in a sealed tube at 100°C for 2 hours.
-
Upon cooling, this compound crystallizes out of the solution.
-
The crude product is collected and can be recrystallized from an anhydrous solvent such as dry carbon disulfide. It is important to use anhydrous conditions as the product is susceptible to decomposition by water.[2]
The resulting product from this procedure is the racemic mixture, which typically exhibits a melting point of 137°C.[2]
Melting Point Determination
The melting point of this compound is a critical parameter for its identification and purity assessment. The following is a general protocol for its determination using a capillary melting point apparatus.
Materials:
-
Dry, powdered sample of this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Applications in Drug Development: A Synthetic Intermediate
This compound serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its utility lies in the reactivity of the bromine atom, which can be displaced in nucleophilic substitution reactions, and the carboxylic acid group, which can undergo various transformations.
Below is a generalized workflow diagram illustrating how this compound could be utilized as a starting material in a multi-step synthesis of a complex pharmaceutical agent.
References
An In-depth Technical Guide to the Stereoisomers of 3-Bromo-3-phenylpropanoic Acid and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 3-bromo-3-phenylpropanoic acid and its closely related precursor, 2,3-dibromo-3-phenylpropanoic acid. The stereochemical outcomes of synthetic routes, detailed experimental protocols, and physical characterization data are presented to support research and development in medicinal chemistry and organic synthesis. The distinct properties of these stereoisomers are critical in the context of drug development, where specific enantiomers or diastereomers often exhibit desired therapeutic effects while others may be inactive or even harmful.
Stereoisomers of Bromo-Phenylpropanoic Acids
The bromination of cinnamic acid can lead to two different constitutional isomers, this compound and 2,3-dibromo-3-phenylpropanoic acid, each with its own set of stereoisomers.
This compound
This compound possesses one chiral center at the C3 position, and therefore exists as a pair of enantiomers, (R)-3-bromo-3-phenylpropanoic acid and (S)-3-bromo-3-phenylpropanoic acid. The racemic mixture is typically synthesized via the hydrobromination of cinnamic acid.
2,3-Dibromo-3-phenylpropanoic Acid
The addition of bromine (Br₂) to trans-cinnamic acid results in the formation of 2,3-dibromo-3-phenylpropanoic acid. This molecule has two chiral centers (at C2 and C3), leading to the possibility of four stereoisomers, which exist as two pairs of enantiomers. These diastereomeric pairs are referred to as erythro and threo. The anti-addition of bromine to the double bond of trans-cinnamic acid is highly favored, resulting predominantly in the formation of the erythro diastereomers.
Quantitative Data of Stereoisomers
The physical properties of the stereoisomers of bromo-phenylpropanoic acids are distinct, particularly their melting points, which are a key indicator of their stereochemistry.
| Compound | Stereoisomer | Melting Point (°C) |
| This compound | Racemate | 135 - 138 |
| 2,3-Dibromo-3-phenylpropanoic acid | erythro (racemic) | 202 - 204 |
| 2,3-Dibromo-3-phenylpropanoic acid | threo (racemic) | 93 - 95 |
Synthesis and Stereochemistry
The stereochemical outcome of the synthesis of bromo-phenylpropanoic acids is highly dependent on the chosen synthetic route.
Caption: Synthesis pathways to stereoisomers of bromo-phenylpropanoic acids.
Experimental Protocols
The following are detailed methodologies for the synthesis of racemic this compound and racemic erythro-2,3-dibromo-3-phenylpropanoic acid.
Synthesis of Racemic this compound
This protocol is based on the hydrobromination of cinnamic acid.
Materials:
-
Finely powdered trans-cinnamic acid
-
Aqueous hydrobromic acid (saturated at 0 °C)
-
Ice-water
-
Anhydrous solvent for recrystallization (e.g., dry carbon disulfide)
-
Shaker or magnetic stirrer
-
Vacuum filtration apparatus
Procedure:
-
In a suitable flask, combine 10 g of finely powdered trans-cinnamic acid with 50 ml of an aqueous solution of hydrobromic acid, previously saturated with HBr gas at 0 °C.
-
Seal the flask and shake the mixture for 48 hours at room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of ice-water.
-
Dry the product in a vacuum desiccator.
-
Recrystallize the crude product from an anhydrous solvent such as dry carbon disulfide to yield purified this compound.
Synthesis of Racemic erythro-2,3-Dibromo-3-phenylpropanoic Acid
This protocol describes the anti-addition of bromine to trans-cinnamic acid.
Materials:
-
trans-Cinnamic acid (1.0 g)
-
Glacial acetic acid (5 mL)
-
0.67 M bromine solution in acetic acid (10 mL)
-
5% sodium thiosulfate solution
-
Ice-water
-
50% aqueous ethanol for recrystallization
-
Round bottom flask, separatory funnel, condenser, magnetic stirrer, and heating mantle
-
Vacuum filtration apparatus
Procedure:
-
To a round bottom flask, add 1.0 g of trans-cinnamic acid and 5 mL of glacial acetic acid.
-
Set up the apparatus for addition under reflux, with a separatory funnel containing 10 mL of a 0.67 M bromine solution in acetic acid.
-
Heat the reaction mixture to approximately 50°C with stirring.
-
Add the bromine solution dropwise from the separatory funnel. The orange color of the bromine should disappear as it reacts.
-
After the addition is complete, continue to maintain the mixture at 50°C for an additional 10 minutes.
-
If the orange color persists, add cyclohexene dropwise until the solution becomes light yellow.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Add 5 mL of 5% sodium thiosulfate to quench any remaining bromine.
-
Collect the crude product by vacuum filtration and wash the solid with ice-water.
-
Allow the product to air dry.
-
Recrystallize the crude product from 50% aqueous ethanol to obtain purified erythro-2,3-dibromo-3-phenylpropanoic acid.
Caption: A typical experimental workflow for the synthesis and analysis of bromo-phenylpropanoic acids.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the structural elucidation and purity assessment of the synthesized compounds.
-
¹H NMR: The proton NMR spectrum of 2,3-dibromo-3-phenylpropanoic acid in d6-acetone typically shows signals for the aromatic protons in the range of 7.3-7.6 ppm, and the aliphatic protons as doublets around 4.8 and 5.5 ppm.
-
¹³C NMR: For (S)-2-bromo-3-phenylpropanoic acid, characteristic carbon signals are observed for the carboxylic acid, the two aliphatic carbons, and the aromatic carbons.
-
IR Spectroscopy: The IR spectrum of 2,3-dibromo-3-phenylpropanoic acid shows a broad O-H stretch for the carboxylic acid around 3000 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-Br stretching vibrations at lower wavenumbers.
Relevance in Drug Development
While no specific signaling pathways involving this compound are prominently documented, the broader class of arylpropionic acids, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs), highlights the importance of stereochemistry in pharmacology. The biological activity of such compounds often resides in a single enantiomer. Therefore, the stereocontrolled synthesis and purification of compounds like bromo-phenylpropanoic acids are of significant interest as they can serve as chiral building blocks for more complex drug molecules. The U.S. Food and Drug Administration (FDA) has specific guidelines regarding the development of stereoisomeric drugs, underscoring the need for thorough characterization and evaluation of each stereoisomer.[1]
Conclusion
This guide has provided a detailed overview of the stereoisomers of this compound and its synthetic precursor, 2,3-dibromo-3-phenylpropanoic acid. The provided data and experimental protocols offer a valuable resource for researchers in the fields of organic synthesis and drug development. The ability to control and characterize the stereochemistry of these compounds is paramount for their potential application as intermediates in the synthesis of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Enzyme Inhibitors Using 3-Bromo-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-3-phenylpropanoic acid and its derivatives are versatile scaffolds in medicinal chemistry, serving as crucial building blocks for the synthesis of a variety of biologically active compounds. The presence of a reactive bromine atom, a carboxylic acid functional group, and a phenyl ring allows for diverse chemical modifications, making it an attractive starting material for the development of enzyme inhibitors. This document provides detailed application notes and protocols for the synthesis of enzyme inhibitors using this compound, with a focus on vasopeptidase inhibitors.
Application: Synthesis of Vasopeptidase Inhibitors
A significant application of this compound derivatives is in the synthesis of vasopeptidase inhibitors, such as Omapatrilat. These dual-action inhibitors simultaneously block the activity of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP), offering a comprehensive approach to the management of hypertension and heart failure. The synthesis of these inhibitors often utilizes a chiral derivative, (R)-2-bromo-3-phenylpropanoic acid, as a key intermediate.
Target Enzymes and Signaling Pathways
Omapatrilat and its analogs target two key enzymes in cardiovascular regulation:
-
Angiotensin-Converting Enzyme (ACE): A central component of the Renin-Angiotensin-Aldosterone System (RAAS), ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.
-
Neprilysin (NEP): Also known as neutral endopeptidase, NEP is responsible for the degradation of natriuretic peptides (e.g., ANP, BNP), which promote vasodilation, natriuresis, and diuresis. By inhibiting NEP, the beneficial effects of these peptides are prolonged.
The dual inhibition of ACE and NEP provides a synergistic effect, leading to enhanced blood pressure control and improved cardiovascular outcomes.
Dual inhibition of ACE and NEP by Omapatrilat.
Quantitative Data: Inhibition of ACE and NEP
The following table summarizes the inhibitory activity of Omapatrilat and its analogs against ACE and NEP.
| Compound | Target Enzyme | IC50 / Ki (nM) | Reference |
| Omapatrilat | ACE | IC50: 5.3 | [1][2] |
| NEP | IC50: 3.6 | [1][2] | |
| Analog 1 | ACE | Ki: 1.2 | [3] |
| NEP | Ki: 0.8 | [3] | |
| Analog 2 | ACE | Ki: 0.5 | [3] |
| NEP | Ki: 1.5 | [3] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a key precursor for vasopeptidase inhibitors, (S)-2-acetylthio-3-phenylpropanoic acid, starting from D-phenylalanine, which involves the formation of (R)-2-bromo-3-phenylpropanoic acid.
Experimental Workflow
Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid.
Protocol 1: Synthesis of (R)-2-bromo-3-phenylpropanoic acid from D-Phenylalanine
This protocol describes the conversion of D-phenylalanine to (R)-2-bromo-3-phenylpropanoic acid via a diazotization reaction followed by bromination.
Materials:
-
D-Phenylalanine
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolution of D-Phenylalanine: In a round-bottom flask equipped with a magnetic stir bar, dissolve D-phenylalanine in 48% aqueous hydrobromic acid. Cool the solution to -5°C to 0°C using an ice-salt bath.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in deionized water.
-
Diazotization and Bromination: Slowly add the sodium nitrite solution dropwise to the stirred D-phenylalanine solution, maintaining the temperature below 0°C. The addition should be controlled to manage the evolution of nitrogen gas.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 1-2 hours.
-
Work-up: Allow the reaction mixture to warm to room temperature. The product, (R)-2-bromo-3-phenylpropanoic acid, may precipitate out of the solution. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Protocol 2: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid
This protocol details the nucleophilic substitution of (R)-2-bromo-3-phenylpropanoic acid with potassium thioacetate.
Materials:
-
(R)-2-bromo-3-phenylpropanoic acid
-
Potassium thioacetate (KSAc)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve (R)-2-bromo-3-phenylpropanoic acid in anhydrous DMF.
-
Addition of Potassium Thioacetate: Add potassium thioacetate to the solution. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to yield (S)-2-acetylthio-3-phenylpropanoic acid.
Conclusion
This compound and its chiral derivatives are valuable precursors for the synthesis of potent enzyme inhibitors, particularly in the field of cardiovascular drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of these compounds in the development of novel therapeutics. The versatility of the this compound scaffold offers opportunities for the creation of diverse chemical libraries for screening against a wide range of enzymatic targets.
References
Application Notes and Protocols: 3-Bromo-3-phenylpropanoic Acid as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-bromo-3-phenylpropanoic acid as a key intermediate in organic synthesis. This document includes its preparation, physical and chemical properties, and detailed protocols for its application in the synthesis of various organic molecules, including precursors for pharmaceuticals and other bioactive compounds.
Introduction
This compound is a halogenated carboxylic acid that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a reactive bromine atom at the benzylic position and a carboxylic acid moiety, allows for a diverse range of chemical transformations. This dual functionality makes it an important precursor for the synthesis of more complex molecules, including β-amino acids and other pharmacologically relevant scaffolds.[2]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Melting Point | 135-138 °C | [3] |
| Boiling Point | 301.3 °C at 760 mmHg | [3] |
| Density | 1.554 g/cm³ | [3] |
| Appearance | Colorless crystals | [4] |
| Solubility | Slightly soluble in cold, soluble in hot dry carbon disulfide. Decomposed by water. | [4] |
Synthesis of this compound
The most common and direct route for the synthesis of this compound is through the hydrobromination of cinnamic acid.[2] Two detailed experimental protocols are provided below.
Experimental Protocols for Synthesis
Protocol 1: Hydrobromination in Aqueous Solution [4]
-
Materials:
-
Finely powdered cinnamic acid (10 g)
-
Aqueous solution of hydrobromic acid (saturated at 0 °C, 50 ml)
-
Ice-water
-
-
Procedure:
-
In a suitable flask, shake 10 g of finely powdered cinnamic acid with 50 ml of an aqueous solution of hydrobromic acid (saturated at 0 °C) for two days at room temperature.
-
Collect the resulting precipitate of this compound by filtration.
-
Wash the collected solid with a small amount of ice-water.
-
Dry the product in a vacuum desiccator.
-
Protocol 2: Hydrobromination in Glacial Acetic Acid [4]
-
Materials:
-
Finely powdered cinnamic acid (10 g)
-
Glacial acetic acid (10 g)
-
Hydrogen bromide gas
-
Dry carbon disulfide for recrystallization
-
-
Procedure:
-
Saturate 10 g of glacial acetic acid with hydrogen bromide gas at room temperature.
-
Add 10 g of finely powdered cinnamic acid to the saturated solution in a sealed tube.
-
Heat the sealed tube at 100 °C for 2 hours.
-
Cool the reaction mixture to allow this compound to crystallize.
-
Collect the crystals by filtration.
-
Recrystallize the product from dry carbon disulfide.
-
Table 2: Summary of Synthesis Protocols for this compound
| Protocol | Reagents | Reaction Conditions | Yield | Melting Point of Product |
| 1 | Cinnamic acid, aqueous HBr | 2 days, room temperature | Not specified | Not specified |
| 2 | Cinnamic acid, HBr in glacial acetic acid | 2 hours, 100 °C (sealed tube) | 80-93% (general range)[1] | 137 °C[4] |
Applications in Organic Synthesis
This compound is a versatile intermediate that can undergo several key transformations, making it a valuable tool for synthetic chemists.
// Nodes cinnamic_acid [label="Cinnamic Acid"]; bppa [label="this compound", fillcolor="#FBBC05"]; nucleophilic_substitution [label="Nucleophilic Substitution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reduction [label="Reduction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; elimination [label="Elimination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; beta_amino_acid [label="β-Amino Acids"]; beta_thio_acid [label="β-Thio-substituted Acids"]; beta_hydroxy_acid [label="β-Hydroxy Acids"]; phenylpropanoic_acid [label="3-Phenylpropanoic acid"]; bromo_phenylpropanol [label="3-Bromo-3-phenylpropanol"]; cinnamic_acid_regen [label="Cinnamic Acid (via elimination)"];
// Edges cinnamic_acid -> bppa [label="HBr"]; bppa -> nucleophilic_substitution [label="Nu⁻"]; nucleophilic_substitution -> beta_amino_acid [label="e.g., NH₃, RNH₂"]; nucleophilic_substitution -> beta_thio_acid [label="e.g., RSH, NaSH"]; nucleophilic_substitution -> beta_hydroxy_acid [label="e.g., H₂O, OH⁻"]; bppa -> reduction; reduction -> phenylpropanoic_acid [label="e.g., Catalytic Hydrogenation"]; reduction -> bromo_phenylpropanol [label="e.g., LiAlH₄"]; bppa -> elimination [label="Base"]; elimination -> cinnamic_acid_regen; } .dot Figure 1: Key synthetic transformations of this compound.
Nucleophilic Substitution Reactions
The bromine atom at the benzylic position is a good leaving group and is susceptible to displacement by a variety of nucleophiles.[2] This allows for the introduction of diverse functional groups, such as amines, thiols, and hydroxides.
Application Example: Synthesis of β-Amino Acids
The reaction of this compound with ammonia or primary amines provides a direct route to β-phenylalanine and its derivatives, which are important components of various biologically active molecules.
Experimental Protocol: Synthesis of 3-Amino-3-phenylpropanoic Acid (General Procedure)
-
Materials:
-
This compound
-
Aqueous ammonia (concentrated) or appropriate amine
-
Ethanol (or other suitable solvent)
-
-
Procedure:
-
Dissolve this compound in ethanol in a sealed reaction vessel.
-
Add an excess of concentrated aqueous ammonia.
-
Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol, or the bromine atom can be removed via catalytic hydrogenation.[2]
Application Example: Synthesis of 3-Phenylpropanoic Acid
Catalytic hydrogenation of this compound provides a straightforward method for the synthesis of 3-phenylpropanoic acid.
Experimental Protocol: Catalytic Hydrogenation
-
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or ethanol
-
Hydrogen gas
-
-
Procedure:
-
Dissolve this compound in methanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to yield the crude 3-phenylpropanoic acid, which can be further purified if necessary.
-
Table 3: Overview of Key Reactions of this compound
| Reaction Type | Reagents | Product(s) | Significance |
| Nucleophilic Substitution | Amines, Thiols, Hydroxides | β-Amino acids, β-Thio-substituted acids, β-Hydroxy acids | Access to a wide range of functionalized propanoic acids. |
| Reduction (Debromination) | H₂, Pd/C | 3-Phenylpropanoic acid | Selective removal of the bromine atom. |
| Reduction (Carboxylic Acid) | LiAlH₄ | 3-Bromo-3-phenylpropanol | Conversion of the carboxylic acid to a primary alcohol. |
Logical Workflow for Synthesis and Application
The following diagram illustrates a typical workflow from the synthesis of this compound to its use in preparing a key synthetic intermediate.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation from cinnamic acid and the reactivity of its bromine atom and carboxylic acid group provide access to a wide array of more complex molecules. The protocols and data presented herein are intended to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science.
References
Application Notes: Chemoselective Reduction of 3-Bromo-3-phenylpropanoic Acid
Introduction
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. For substrates containing sensitive functional groups, such as halogens, achieving high chemoselectivity is paramount. 3-bromo-3-phenylpropanoic acid serves as a key intermediate in the synthesis of various complex molecules and pharmaceuticals.[1] Its conversion to 3-bromo-3-phenylpropanol requires a reducing agent that selectively targets the carboxylic acid moiety without cleaving the carbon-bromine bond. These notes provide an overview of suitable reagents and strategies for this specific reduction.
Overview of Reductive Chemistry
The primary challenge in reducing this compound is the potential for dehalogenation, which would yield 3-phenylpropanol as an undesired byproduct. The choice of reducing agent and the careful control of reaction conditions are critical to favor the formation of the desired 3-bromo-3-phenylpropanol. The two most viable reagents for this transformation are Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃-THF).[2]
Selection of Reducing Agents
The selection of an appropriate reducing agent is crucial for the successful synthesis of 3-bromo-3-phenylpropanol. While both LiAlH₄ and borane can reduce carboxylic acids, they exhibit different reactivity profiles and selectivity.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids, esters, aldehydes, and ketones.[2][3] Its high reactivity necessitates stringent anhydrous conditions, as it reacts violently with water and protic solvents.[4][5] While effective for reducing carboxylic acids, its potency can lead to the reductive cleavage of the C-Br bond, particularly with prolonged reaction times or elevated temperatures. Therefore, careful monitoring and control of the reaction are essential.
-
Borane (BH₃-THF): Borane is a more selective reducing agent that shows a strong preference for carboxylic acids over many other functional groups, such as esters and ketones.[4][6] This high selectivity makes it an excellent candidate for the reduction of this compound, as it is less likely to affect the carbon-bromine bond.[6] The borane-THF complex is commercially available and easier to handle than gaseous diborane.[4]
Comparative Analysis of Reducing Agents
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Borane-Tetrahydrofuran (BH₃-THF) |
| Reactivity | Very High | High, but more selective |
| Selectivity | Low (reduces most carbonyls and can cleave halides)[3][7] | High (preferentially reduces carboxylic acids)[4][6] |
| Functional Group Tolerance | Poor | Good |
| Reaction Conditions | Strict anhydrous conditions required; typically in ether or THF at 0°C to room temp.[5] | Anhydrous conditions required; typically in THF. |
| Workup | Careful quenching with water/acid required.[8] | Typically involves acidic or oxidative workup. |
| Safety Concerns | Reacts violently with water, pyrophoric.[4][5] | Toxic, flammable.[4] |
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Adherence to all institutional safety guidelines is mandatory. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol outlines the reduction of this compound using the powerful reducing agent LiAlH₄. The key to success is maintaining low temperatures and short reaction times to minimize dehalogenation.[7]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at 0°C over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC). To prevent dehalogenation, it is critical to stop the reaction as soon as the starting material is consumed.[7]
-
Quenching: Cautiously quench the reaction at 0°C by the slow, dropwise addition of distilled water (volume equivalent to the grams of LiAlH₄ used), followed by 15% aqueous NaOH (same volume), and then distilled water again (3 times the volume). This should produce a granular precipitate of aluminum salts.
-
Workup and Extraction: Filter the resulting slurry and wash the solid precipitate thoroughly with THF or diethyl ether. Combine the organic filtrates. Wash the combined organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude 3-bromo-3-phenylpropanol by column chromatography on silica gel to obtain the final product.
Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃-THF)
This protocol is preferred for its higher chemoselectivity, which minimizes the risk of cleaving the C-Br bond.[6]
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃-THF, 1 M solution)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add the BH₃-THF solution (approx. 2.0-3.0 eq.) dropwise to the stirred solution of the carboxylic acid at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Cool the reaction mixture back to 0°C and quench it by the slow, dropwise addition of methanol until the effervescence ceases. This step is to destroy any excess borane.
-
Workup and Extraction: Remove the solvent under reduced pressure. Add 1 M HCl to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash them sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 3-bromo-3-phenylpropanol.
Visualizations
Caption: Figure 1: General Experimental Workflow for the Reduction.
Caption: Figure 2: Chemical Reaction Scheme.
References
- 1. This compound | 15463-91-9 | Benchchem [benchchem.com]
- 2. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Khan Academy [khanacademy.org]
Application Notes and Protocols: Oxidation of 3-Bromo-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential oxidation reactions involving 3-Bromo-3-phenylpropanoic acid. This document includes detailed experimental protocols for plausible oxidative transformations, a summary of expected quantitative data, and visualizations of the reaction workflow and logic. While direct literature on the oxidation of this specific molecule is limited, the protocols and data presented here are based on well-established principles of organic chemistry, particularly the oxidation of alkylbenzenes.
Introduction
This compound is a halogenated carboxylic acid with a versatile chemical structure, making it a valuable intermediate in organic synthesis.[1] Its reactivity is centered around the bromine atom at the benzylic position and the carboxylic acid moiety.[2] While reactions like nucleophilic substitution and reduction are documented, its behavior under oxidative conditions is less explored.[1][2] This document outlines the expected outcomes and methodologies for the oxidation of this compound, focusing on strong oxidizing agents that can lead to valuable synthetic intermediates like benzoic acid.
The key reactive site for oxidation is the benzylic carbon, which is bonded to both the phenyl group and a hydrogen atom. Strong oxidizing agents like potassium permanganate (KMnO₄) are known to oxidize alkylbenzenes that possess a benzylic hydrogen to benzoic acid, cleaving the rest of the alkyl chain.[3][4][5][6] It is therefore anticipated that this compound will undergo oxidative cleavage at the benzylic position to yield benzoic acid.
Plausible Oxidation Reaction: Oxidative Cleavage to Benzoic Acid
The most probable oxidation reaction of this compound with a strong oxidizing agent like potassium permanganate involves the cleavage of the bond between the benzylic carbon (C3) and the adjacent carbon (C2). This process is expected to oxidize the phenyl-bearing carbon to a carboxylic acid, resulting in the formation of benzoic acid. The remainder of the carbon chain is likely converted to smaller, water-soluble byproducts.
Reaction Scheme:
(Note: The stoichiometry and byproducts will depend on the specific reaction conditions and workup procedures.)
Data Presentation
The following table summarizes the expected quantitative data for the oxidation of this compound to benzoic acid based on typical yields for similar alkylbenzene oxidations.
| Parameter | Expected Value | Notes |
| Reactant | This compound | - |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | A strong and common oxidizing agent for this transformation. |
| Product | Benzoic Acid | - |
| Theoretical Yield | To be calculated based on starting material | Depends on the molar mass of the reactant and product. |
| Expected Experimental Yield | 60-80% | Based on typical yields for permanganate oxidation of alkylbenzenes. |
| Reaction Temperature | 90-100°C (Reflux) | Heat is generally required to drive the reaction to completion. |
| Reaction Time | 2-4 hours | Monitoring by TLC is recommended to determine completion. |
| Melting Point of Product | 122°C | The known melting point of benzoic acid. |
Experimental Protocols
This section provides a detailed methodology for the oxidation of this compound to benzoic acid using potassium permanganate.
Protocol 1: Oxidation with Potassium Permanganate under Basic Conditions
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Distilled water
-
Concentrated hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
-
pH paper
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 1 M solution of sodium carbonate or sodium hydroxide in water.
-
Addition of Oxidant: While stirring, add potassium permanganate (approximately 4.0 eq) portion-wise to the solution. The addition should be slow to control the exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 90-100°C) with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Quenching: After the reaction is complete (as indicated by the disappearance of the permanganate color and TLC analysis), cool the mixture to room temperature.
-
Decomposition of Excess Permanganate: If any purple color remains, add a small amount of sodium bisulfite until the solution becomes colorless or a brown precipitate persists.
-
Removal of Manganese Dioxide: Filter the reaction mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water to ensure all the product is collected in the filtrate.
-
Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. Benzoic acid will precipitate out as a white solid.
-
Isolation of Product: Collect the precipitated benzoic acid by vacuum filtration. Wash the crystals with a small amount of cold water.
-
Drying and Purification: Dry the crude benzoic acid. For higher purity, the product can be recrystallized from hot water.
-
Characterization: Determine the yield and confirm the identity and purity of the product by measuring its melting point and acquiring spectroscopic data (e.g., IR, NMR).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the oxidation of this compound.
Caption: Workflow for the oxidation of this compound.
Logical Relationship of the Oxidation Process
This diagram shows the logical progression from the starting material to the final product, highlighting the key transformations.
Caption: Logical steps in the oxidation of this compound.
References
Application Notes and Protocols: Synthesis of 3-Bromo-3-phenylpropanoic Acid via Hydrobromination of Cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-3-phenylpropanoic acid is a valuable halogenated carboxylic acid intermediate in organic synthesis, particularly in the development of complex molecules and pharmaceutical agents. Its structure, featuring a bromine atom at the benzylic position and a terminal carboxylic acid, allows for diverse chemical modifications. This document provides a detailed protocol for the synthesis of this compound through the hydrobromination of cinnamic acid.
The primary synthetic route described is the addition of hydrogen bromide (HBr) across the carbon-carbon double bond of cinnamic acid. This reaction follows Markovnikov's rule, where the bromine atom selectively adds to the more substituted carbon, which is the benzylic position, due to the formation of a stable benzylic carbocation intermediate[1]. An alternative, albeit slower, method involving aqueous hydrobromic acid is also mentioned.
Quantitative Data Summary
The following table summarizes key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| Cinnamic Acid | C₉H₈O₂ | 148.16 | 133-136 | N/A |
| This compound | C₉H₉BrO₂ | 229.07[2] | 137[3] | 80-93[2] |
Note: The cited yield range may vary depending on the specific reaction conditions and purity of the starting materials.
Experimental Protocol: Hydrobromination of Cinnamic Acid
This protocol details the synthesis of this compound from cinnamic acid using hydrogen bromide in glacial acetic acid. A slightly modified, more rapid procedure is presented based on established methods[3].
Materials and Equipment
-
Cinnamic acid (finely powdered)
-
Glacial acetic acid
-
Hydrogen bromide (HBr) gas
-
Sealed reaction tube or a round-bottom flask with a condenser and gas inlet
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
-
Anhydrous carbon disulfide (for recrystallization)
-
Drying oven or vacuum desiccator
Safety Precautions
-
Hydrogen bromide and glacial acetic acid are corrosive and have pungent, irritating vapors. All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction is heated to 100°C and may be performed in a sealed tube, which presents a risk of over-pressurization. Ensure the reaction vessel is appropriate for the conditions and use a blast shield.
-
Anhydrous carbon disulfide is highly flammable and toxic. Handle with extreme care away from ignition sources.
Procedure
Part 1: Preparation of HBr-Saturated Glacial Acetic Acid
-
Place 10 g of glacial acetic acid in a pre-weighed flask suitable for gas saturation.
-
In a fume hood, bubble hydrogen bromide gas through the glacial acetic acid at room temperature until the solution is saturated. Approximately 0.6 g of HBr will dissolve in 1 g of glacial acetic acid[3].
-
Determine the mass of HBr absorbed by re-weighing the flask.
Part 2: Hydrobromination Reaction
-
To the HBr-saturated glacial acetic acid solution, add 10 g of finely powdered cinnamic acid[3].
-
If using a sealed tube, securely seal the vessel. If using a flask, equip it with a reflux condenser.
-
Heat the reaction mixture to 100°C using a heating mantle or oil bath, with continuous stirring[3].
-
Maintain the reaction at 100°C for 2 hours[3].
Part 3: Isolation and Purification
-
After 2 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Further cool the mixture in an ice-water bath to facilitate the crystallization of this compound.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water and then dry them in a vacuum desiccator[3].
-
For further purification, recrystallize the crude product from anhydrous carbon disulfide. This compound is slightly soluble in cold carbon disulfide, while any unreacted cinnamic acid is readily soluble[3].
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
Alternative Method
An alternative procedure involves shaking 10 g of finely powdered cinnamic acid with 50 ml of an aqueous solution of hydrobromic acid, saturated with HBr gas at 0°C, for two days[3]. The product is then collected by filtration.
Visualizations
Reaction Mechanism
The hydrobromination of cinnamic acid proceeds via an electrophilic addition mechanism. The reaction follows Markovnikov's rule, where the proton adds to the less substituted carbon of the alkene, leading to the formation of a more stable benzylic carbocation. The subsequent attack of the bromide ion on the carbocation yields the final product.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
References
Application Notes: 3-Bromo-3-phenylpropanoic Acid in the Development of Novel ALDH1A Inhibitors
Introduction
3-Bromo-3-phenylpropanoic acid is a versatile bifunctional molecule incorporating both a carboxylic acid and a reactive bromine atom at the benzylic position. This substitution pattern makes it a valuable starting material in medicinal chemistry for the synthesis of complex molecular scaffolds. The bromine atom serves as a good leaving group for nucleophilic substitution, while the carboxylic acid moiety provides a handle for amide bond formation, esterification, or other modifications. These characteristics allow for the facile introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
One notable application of this compound is in the synthesis of inhibitors of Aldehyde Dehydrogenase 1A (ALDH1A). The ALDH1A family of enzymes, including isoforms ALDH1A1, ALDH1A2, and ALDH1A3, are implicated in the development of resistance to chemotherapy in various cancers, including high-grade serous ovarian cancer.[1][2] By inhibiting these enzymes, it is possible to resensitize cancer cells to standard chemotherapeutic agents.
This document outlines the application of this compound in the synthesis of a series of 2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of ALDH1A, detailing the synthetic protocol, biological activity of the final compounds, and the relevant biological assay methodology.
Application in the Synthesis of ALDH1A Inhibitors
In a reported study, this compound was utilized as a key building block to introduce a phenylpropanoic acid moiety onto a thiol-containing pyrazolopyrimidinone core. This synthetic step is crucial for building the scaffold of the final ALDH1A inhibitors. The subsequent cyclization of the resulting thioether intermediate leads to the formation of a six-membered ring, which is a key structural feature of the bioactive compounds.[1]
Quantitative Data of Final ALDH1A Inhibitors
The following table summarizes the in vitro inhibitory activity of the final compounds, synthesized using an intermediate derived from this compound, against the ALDH1A1, ALDH1A2, and ALDH1A3 isoforms.
| Compound ID | ALDH1A1 IC50 (nM) | ALDH1A2 IC50 (nM) | ALDH1A3 IC50 (nM) |
| 68 | 33 | 140 | 18 |
| 69 | 68 | 280 | 26 |
Data extracted from Huddle et al., Eur J Med Chem. 2021;211:113060.[1][2]
Experimental Protocols
Synthesis of 3-((1-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-3-phenylpropanoic acid (Intermediate 37)
This protocol describes the nucleophilic substitution reaction between a thiol-containing pyrazolopyrimidinone and this compound.
Materials:
-
1-(4-fluorobenzyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (thiol 34)
-
This compound
-
Sodium bicarbonate (NaHCO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 1-(4-fluorobenzyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (thiol 34 ) in DMF, add sodium bicarbonate (NaHCO3).
-
Add a solution of this compound in DMF to the reaction mixture.
-
Heat the reaction mixture to 50 °C.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove inorganic salts and DMF.
-
Purify the crude product by a suitable method (e.g., column chromatography) to yield the desired product 37 .
ALDH1A Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against ALDH1A isoforms.
Materials:
-
Recombinant human ALDH1A1, ALDH1A2, and ALDH1A3 enzymes
-
Aldehyde substrate (e.g., retinaldehyde or a specific substrate for each isoform)
-
NAD+ (cofactor)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring NADH fluorescence (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare a solution of the ALDH enzyme in the assay buffer.
-
In a 96-well microplate, add the assay buffer, NAD+ solution, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the aldehyde substrate to each well.
-
Incubate the plate at a controlled temperature (e.g., 37 °C).
-
Measure the rate of NADH production by monitoring the increase in fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Synthetic pathway from this compound to ALDH1A inhibitors.
Caption: ALDH1A's role in chemotherapy resistance and its inhibition.
References
- 1. Development of 2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of Aldehyde Dehydrogenase 1A (ALDH1A) as potential adjuncts to ovarian cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of aldehyde dehydrogenase 1A (ALDH1A) as potential adjuncts to ovarian cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 3-Bromo-3-phenylpropanoic Acid for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-3-phenylpropanoic acid is a versatile synthetic intermediate with significant potential in the development of biologically active compounds. Its strategic importance lies in the reactivity of both the carboxylic acid moiety and the benzylic bromide, which serves as an excellent leaving group for nucleophilic substitution. This allows for the generation of diverse molecular scaffolds. These application notes explore the derivatization of this compound to create potent inhibitors of metallo-β-lactamases (MBLs) for combating antibiotic resistance and agonists for G-protein coupled receptor 40 (GPR40) for the treatment of type 2 diabetes. Detailed synthetic protocols, biological evaluation methods, and the corresponding signaling pathways are provided.
Introduction
The core structure of 3-phenylpropanoic acid is a privileged scaffold in medicinal chemistry. The introduction of a bromine atom at the 3-position creates a key intermediate, this compound, which is readily synthesized from cinnamic acid.[1][2] This intermediate serves as a launching point for the synthesis of a variety of derivatives with tailored biological activities. Key applications for derivatives of this molecule include the development of vasopeptidase inhibitors for hypertension, antimicrobial agents, and modulators of metabolic pathways.[1][2] This document focuses on two prominent applications: the design of metallo-β-lactamase inhibitors and GPR40 agonists.
Derivatization Strategies
The derivatization of this compound can be approached through two primary routes: modification at the C3 position via nucleophilic substitution of the bromide, and transformation of the carboxylic acid group.
A logical workflow for the derivatization is outlined below:
Caption: General derivatization strategies for this compound.
Application 1: Metallo-β-Lactamase (MBL) Inhibitors
Background
Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[3][4] The development of MBL inhibitors is a critical strategy to restore the efficacy of these antibiotics. Derivatives of this compound, such as 2-(2-mercaptoacetamido)-3-phenylpropanoic acid, have been investigated as MBL inhibitors.[2][5] The proposed mechanism involves the thiol group chelating the active site zinc ions of the MBL enzyme, thereby inactivating it.
Experimental Protocols
This protocol is adapted from a similar synthesis of a labeled version of the target compound.[5]
Workflow Diagram:
Caption: Synthetic workflow for an MBL inhibitor from this compound.
-
Step 1: Azide Formation: this compound is reacted with sodium azide in a polar aprotic solvent (e.g., DMF) to yield 3-azido-3-phenylpropanoic acid.
-
Step 2: Reduction: The azide is reduced to the corresponding amine, 3-amino-3-phenylpropanoic acid (β-phenylalanine), typically via catalytic hydrogenation (H₂, Pd/C).
-
Step 3: Amide Coupling: The resulting amino acid is coupled with (acetylthio)acetic acid using a standard peptide coupling reagent (e.g., EDC/HOBt).
-
Step 4: Deprotection: The acetyl protecting group on the thiol is removed, typically by acid hydrolysis, to yield the final product.
The inhibitory activity of the synthesized compounds against MBLs can be determined using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin.
-
Reagents:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO₄).
-
Nitrocefin solution.
-
Test inhibitor dissolved in DMSO.
-
-
Procedure:
-
Add the MBL enzyme solution to the wells of a 96-well plate.
-
Add varying concentrations of the test inhibitor and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the nitrocefin substrate.
-
Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 485 nm over time using a plate reader.
-
Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 2-(2-mercaptoacetamido)-3-phenylpropanoic acid | MBL (model) | Data not available in searched literature | [5] |
| Hypothetical Derivative A | NDM-1 | XX.X | |
| Hypothetical Derivative B | VIM-2 | YY.Y |
(Note: Specific IC50 values for derivatives of this compound were not available in the searched literature. The table is presented as a template for data organization.)
Application 2: GPR40 Agonists
Background
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin secretion.[2][6] Activation of GPR40 by agonists leads to an increase in intracellular calcium, potentiating insulin release.[7] This makes GPR40 an attractive target for the treatment of type 2 diabetes. Phenylpropanoic acid derivatives have been identified as potent GPR40 agonists.
GPR40 Signaling Pathway
Activation of GPR40 by a ligand (e.g., a phenylpropanoic acid derivative) initiates a downstream signaling cascade.
Caption: GPR40 signaling pathway in pancreatic β-cells.
Experimental Protocols
The synthesis of GPR40 agonists often involves the derivatization of the phenyl ring and the propanoic acid side chain to optimize potency and pharmacokinetic properties. A general scheme starting from a substituted this compound derivative is outlined.
-
Starting Material: A suitably substituted this compound ester.
-
Nucleophilic Substitution: The bromide is displaced with a desired amine to introduce a key pharmacophoric element.
-
Ester Hydrolysis: The ester is hydrolyzed to the free carboxylic acid, which is often crucial for activity.
This assay measures the ability of a compound to activate GPR40 and trigger the release of intracellular calcium.
-
Cell Line: A stable cell line co-expressing GPR40 and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), such as CHO or HEK293 cells.
-
Procedure:
-
Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol.
-
Wash the cells with an appropriate assay buffer.
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Add varying concentrations of the test compound and monitor the change in fluorescence intensity over time.
-
Calculate the EC50 value from the dose-response curve.
-
Data Presentation
| Compound | Target | Assay | EC50 (nM) | Reference |
| 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid | GPR40 | Intracellular Ca²⁺ Mobilization | 16 | [7] |
| Hypothetical Derivative C | GPR40 | Intracellular Ca²⁺ Mobilization | XX.X |
(Note: The listed compound is a complex phenylpropanoic acid derivative, illustrating the type of molecules developed in this area. Data for direct derivatives of this compound were not available.)
Conclusion
This compound is a valuable and highly adaptable starting material for the synthesis of diverse, biologically active molecules. By leveraging the reactivity of its dual functional groups, researchers can efficiently generate libraries of compounds for screening against various biological targets. The examples of metallo-β-lactamase inhibitors and GPR40 agonists highlight the significant potential of this scaffold in addressing critical challenges in infectious disease and metabolic disorders. The protocols and workflows provided herein offer a foundational guide for scientists engaged in the exploration and development of novel therapeutics based on this versatile chemical entity.
References
- 1. G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Preparation of Carbon-14 Labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic Acid as Metallo-beta-lactamases Inhibitor (MBLI), for Coadministration with Beta-lactam Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 7. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Bromo-3-phenylpropanoic Acid: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the synthesis of 3-Bromo-3-phenylpropanoic acid, a valuable intermediate in organic synthesis and drug development. Two primary synthetic routes are presented: the direct hydrobromination of cinnamic acid and a two-step procedure involving the bromination of cinnamic acid to form 2,3-dibromo-3-phenylpropanoic acid, followed by selective dehydrobromination. This note includes comprehensive experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to guide researchers in the efficient preparation of this target compound.
Introduction
This compound is a halogenated carboxylic acid that serves as a versatile building block in the synthesis of more complex organic molecules. The presence of a bromine atom at the benzylic position and a carboxylic acid moiety allows for a variety of chemical transformations, including nucleophilic substitution and esterification. This dual reactivity makes it a key intermediate in the preparation of pharmaceutical compounds and other high-value chemical entities. This application note outlines reliable methods for its laboratory-scale synthesis.
Experimental Protocols
Two effective methods for the synthesis of this compound are detailed below.
Method 1: Direct Hydrobromination of Cinnamic Acid
This method describes the direct addition of hydrogen bromide to cinnamic acid.
Materials:
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Cinnamic acid
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Glacial acetic acid
-
Hydrogen bromide (gas)
-
Carbon disulfide
-
Ice
Procedure:
-
Saturate glacial acetic acid with hydrogen bromide gas at room temperature. Approximately 1 part of glacial acetic acid will dissolve about 0.6 parts of HBr.
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In a sealed tube, add 10 g of finely powdered cinnamic acid to 10 g of the HBr-saturated glacial acetic acid.
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Heat the sealed tube at 100°C for 2 hours.
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Allow the reaction mixture to cool to room temperature, during which this compound will crystallize.
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Collect the crude product by filtration.
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Recrystallize the product from dry carbon disulfide. Note that the product is sensitive to water.
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Wash the purified crystals with a small amount of ice-cold water and dry them in a vacuum desiccator.
An alternative, though slower, procedure involves shaking 10 g of finely powdered cinnamic acid with 50 ml of an aqueous solution of hydrobromic acid saturated at 0°C for two days.[1] The product is then collected and purified as described above.
Method 2: Two-Step Synthesis via Dibromination and Selective Dehydrobromination
This method involves the initial formation of 2,3-dibromo-3-phenylpropanoic acid, followed by the elimination of one equivalent of HBr.
Step 1: Synthesis of 2,3-dibromo-3-phenylpropanoic acid
Materials:
-
trans-Cinnamic acid
-
Dichloromethane (CH₂Cl₂) or Glacial Acetic Acid
-
Bromine (Br₂) or Pyridinium tribromide
-
Cyclohexene (optional)
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50% aqueous ethanol
Procedure:
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Dissolve 8.0 mmol of trans-cinnamic acid in 4.0 mL of glacial acetic acid in a 50 mL round-bottom flask.
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Add 8.0 mmol of pyridinium tribromide to the flask.
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Set up the apparatus for reflux and heat the mixture in a water bath at approximately 50°C.
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After the addition is complete, continue heating at 50°C for an additional 10 minutes. If the orange color of bromine persists, add cyclohexene dropwise until the solution becomes light yellow.
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Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with cold deionized water.
-
Recrystallize the crude product from 50% aqueous ethanol to yield purified 2,3-dibromo-3-phenylpropanoic acid.
Step 2: Synthesis of this compound
Materials:
-
2,3-dibromo-3-phenylpropanoic acid
-
Potassium hydroxide (KOH)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a 50 mL beaker, dissolve no more than 2 g of 2,3-dibromo-3-phenylpropanoic acid in 10 mL of a 25% solution of potassium hydroxide in methanol.
-
Heat the solution to a boil on a sand bath and stir until most of the methanol has evaporated.
-
To the resulting paste, add an additional 10 mL of methanol and repeat the evaporation process.
-
Cool the residue and dissolve it in 50 mL of water.
-
Cool the aqueous solution in an ice-water bath and acidify by adding concentrated HCl dropwise until the solution is slightly acidic.
-
Collect the precipitated crude product by vacuum filtration.
-
Purify the crude product by recrystallization from an appropriate anhydrous solvent such as carbon disulfide.
Data Presentation
The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR Data (δ ppm) | ¹³C NMR Data (δ ppm) |
| trans-Cinnamic acid | C₉H₈O₂ | 148.16 | 133-134 | 6.44 (d), 7.4-7.6 (m), 7.82 (d), 12.5 (s) | 117.9, 128.5, 129.1, 130.5, 134.2, 145.2, 167.8 |
| 2,3-dibromo-3-phenylpropanoic acid | C₉H₈Br₂O₂ | 307.97 | 202-204 (erythro), 93-95 (threo) | Varies by diastereomer | Not readily available |
| This compound | C₉H₉BrO₂ | 229.07 | 137 [1] | Not readily available | Not readily available |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound via the two-step method.
Caption: Experimental workflow for the two-step synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-3-phenylpropanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-3-phenylpropanoic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Question 1: Why is my yield of this compound consistently low?
Answer: Low yields can result from several factors. A primary cause is the formation of byproducts. The most common byproduct is 2,3-dibromo-3-phenylpropanoic acid, which occurs if elemental bromine (Br₂) is used instead of, or is present as a contaminant in, the hydrogen bromide (HBr) reagent.[1][2] Another potential issue is the use of conditions that favor a free-radical mechanism, such as the presence of peroxides, which can lead to the formation of the isomeric 2-bromo-3-phenylpropanoic acid.[3][4][5] Incomplete reaction due to insufficient reaction time or temperature can also lead to a low yield. One reported method suggests heating cinnamic acid with glacial acetic acid saturated with HBr at 100°C for two hours to ensure the reaction goes to completion.[6] Lastly, product loss during workup and purification, especially if recrystallized from a solvent in which it has some solubility at low temperatures, can reduce the final yield.[7]
Question 2: My final product is primarily 2,3-dibromo-3-phenylpropanoic acid. What went wrong?
Answer: The formation of 2,3-dibromo-3-phenylpropanoic acid is the expected outcome when trans-cinnamic acid is reacted with elemental bromine (Br₂).[1][2] This reaction is an electrophilic addition of bromine across the double bond.[1] If your intended product was this compound, you should use hydrogen bromide (HBr) as your reagent, not bromine. Ensure that your HBr reagent is free from bromine contamination.
Question 3: I've isolated a product with a different melting point than expected for this compound. What could it be?
Answer: The reported melting point for this compound is around 137°C.[6] If you observe a significantly different melting point, you have likely synthesized an isomeric product or a different compound altogether. For example, the erythro and threo diastereomers of 2,3-dibromo-3-phenylpropanoic acid have distinct melting points (around 202-204°C and 93-95°C, respectively).[7] The formation of the anti-Markovnikov product, 2-bromo-3-phenylpropanoic acid, could also result in a different melting point. This can occur if the reaction proceeds via a free-radical mechanism, which is promoted by the presence of peroxides.[3][4][5] It is recommended to purify the product by recrystallization from an anhydrous solvent like carbon disulfide to remove impurities before melting point determination.[6]
Question 4: How can I minimize the formation of byproducts and improve the purity of my product?
Answer: To minimize byproduct formation, ensure you are using the correct reagents—hydrogen bromide (HBr) for the synthesis of this compound.[1][6] Your reagents and solvents should be free of peroxide and bromine contamination. The reaction should be carried out under conditions that favor the ionic electrophilic addition mechanism rather than a free-radical pathway.[3][4] Purification of the final product is crucial. Recrystallization from a suitable anhydrous solvent, such as dry carbon disulfide, can effectively remove unreacted cinnamic acid and other impurities.[6] Cinnamic acid is readily soluble in cold carbon disulfide, while this compound is only slightly soluble, facilitating its separation.[6]
Frequently Asked Questions (FAQs)
What is the primary synthetic route to this compound?
The most common and direct method for synthesizing this compound is the hydrobromination of cinnamic acid.[1] This involves the addition of hydrogen bromide (HBr) across the carbon-carbon double bond of cinnamic acid.[1]
What is the mechanism of the reaction between cinnamic acid and HBr?
The reaction proceeds via an electrophilic addition mechanism. The hydrogen of HBr acts as an electrophile and is attacked by the electron-rich double bond of cinnamic acid. This addition follows Markovnikov's rule, where the hydrogen adds to the less substituted carbon, and the bromide ion adds to the more substituted carbon (the benzylic position). This regioselectivity is due to the formation of a more stable benzylic carbocation intermediate.[1]
Why is this compound the major product and not 2-Bromo-3-phenylpropanoic acid?
The formation of this compound is favored due to the stability of the carbocation intermediate formed during the electrophilic addition of HBr. The addition of a proton to the carbon further from the phenyl group results in a benzylic carbocation, which is stabilized by resonance with the phenyl ring. The subsequent attack of the bromide ion on this stable carbocation leads to the 3-bromo product. The alternative, a primary carbocation, is significantly less stable.
What are some common solvents used for this synthesis?
Glacial acetic acid and aqueous solutions of hydrobromic acid are commonly used as solvents and reagents for this reaction.[6] One method involves saturating glacial acetic acid with HBr gas and then heating it with cinnamic acid.[6] Another approach is to shake finely powdered cinnamic acid with an aqueous solution of HBr saturated at 0°C for an extended period.[6]
What safety precautions should be taken during this synthesis?
Hydrogen bromide and bromine are corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Data Presentation
The following table summarizes various reported reaction conditions and the corresponding yields for the synthesis of this compound and its dibrominated analog.
| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| Cinnamic Acid | HBr (saturated aqueous solution) | Water | Room Temperature | 2 days | This compound | Not specified | [6] |
| Cinnamic Acid | HBr (saturated) | Glacial Acetic Acid | 100 | 2 hours | This compound | Not specified | [6] |
| Cinnamic Acid | Bromine (Br₂) | Dichloromethane | Room Temperature | Not specified | 2,3-dibromo-3-phenylpropanoic acid | 80-93 | [2] |
| trans-Cinnamic Acid | Bromine (Br₂) | Ether | Cooled in ice-water | Not specified | 2,3-dibromo-3-phenylpropanoic acid | Almost quantitative | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound in Glacial Acetic Acid [6]
-
Saturate glacial acetic acid with dry hydrogen bromide gas at room temperature. Note that 1 part of glacial acetic acid dissolves approximately 0.6 parts of HBr.
-
In a sealed tube, add 10 g of finely powdered cinnamic acid to 10 g of the HBr-saturated glacial acetic acid.
-
Heat the sealed tube at 100°C for 2 hours.
-
Cool the reaction mixture. The this compound will crystallize out of the solution.
-
Collect the crystals by filtration.
-
Recrystallize the product from an anhydrous solvent such as dry carbon disulfide for purification. The product is sensitive to water.
Protocol 2: Synthesis of this compound in Aqueous HBr [6]
-
Prepare an aqueous solution of hydrobromic acid saturated with HBr gas at 0°C.
-
Add 10 g of finely powdered cinnamic acid to 50 ml of the saturated HBr solution in a flask.
-
Shake the mixture for two days at room temperature.
-
Collect the precipitated this compound by filtration.
-
Wash the precipitate with a small amount of ice-water.
-
Dry the product in a vacuum desiccator.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
- 1. This compound | 15463-91-9 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-295982) | 15463-91-9 [evitachem.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. prepchem.com [prepchem.com]
- 7. Western Sydney Uni: Bromine Addition to Trans-Cinnamic Acid [desklib.com]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Bromination of Cinnamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the bromination of cinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary product expected from the bromination of trans-cinnamic acid?
The primary product is 2,3-dibromo-3-phenylpropanoic acid. The reaction proceeds via an electrophilic addition of bromine across the double bond of the alkene.
Q2: What is the expected stereochemistry of the product?
The bromination of trans-cinnamic acid typically results in an anti-addition of the bromine atoms. This leads to the formation of the erythro diastereomer, specifically a racemic mixture of (2R, 3S)-2,3-dibromo-3-phenylpropanoic acid and (2S, 3R)-2,3-dibromo-3-phenylpropanoic acid.[1]
Q3: What are the most common side reactions in the bromination of cinnamic acid?
The most prevalent side reactions include:
-
Syn-addition: This leads to the formation of the threo diastereomer of 2,3-dibromo-3-phenylpropanoic acid.[1]
-
Bromodecarboxylation (Hunsdiecker-type reaction): This reaction results in the loss of carbon dioxide and the formation of β-bromostyrene.[2]
-
Incomplete Reaction: Unreacted cinnamic acid may remain in the product mixture.
Q4: How can the formation of side products be minimized?
To minimize side reactions, it is crucial to control the reaction conditions. Using a non-polar solvent and maintaining a moderate temperature can favor the desired anti-addition pathway. The choice of brominating agent can also influence the outcome.
Q5: What is the role of the solvent in this reaction?
The solvent can influence the reaction mechanism. Non-polar solvents generally favor the formation of the bromonium ion intermediate, leading to the desired anti-addition product. Polar, protic solvents can participate in the reaction, potentially leading to the formation of bromohydrins, although this is less commonly reported for cinnamic acid itself.
Q6: How does temperature affect the reaction?
Higher temperatures can increase the rate of reaction but may also promote side reactions such as bromodecarboxylation. It is generally recommended to perform the reaction at a controlled, moderate temperature (e.g., 45-50°C) to ensure selectivity for the desired dibromo product.[3]
Troubleshooting Guide
Problem: The melting point of my product is significantly lower than the expected 202-204°C and has a broad range.
-
Possible Cause 1: Presence of the threo diastereomer. The threo diastereomer has a much lower melting point (around 95°C).[1] Its presence as an impurity will depress and broaden the melting point of the desired erythro product.
-
Troubleshooting:
-
Review your reaction conditions. High temperatures or certain solvents might favor the formation of the syn-addition product.
-
Purify the product by recrystallization. A mixed solvent system of ethanol and water is often effective for separating the diastereomers.[4]
-
-
Possible Cause 2: Presence of unreacted cinnamic acid. Trans-cinnamic acid has a melting point of 133°C.[1]
-
Troubleshooting:
-
Ensure that the bromine was not consumed before the reaction was complete. If the characteristic reddish-brown color of bromine disappeared early on, it may indicate an insufficient amount of the brominating agent.
-
Wash the crude product thoroughly with a solvent in which the desired product is sparingly soluble but the starting material is more soluble.
-
Problem: My final product is an oil or a liquid, not a solid.
-
Possible Cause: Predominant formation of β-bromostyrene. The bromodecarboxylation side reaction produces β-bromostyrene, which is a liquid at room temperature with a melting point of approximately 7°C.[5][6]
-
Troubleshooting:
-
This side reaction is more likely at higher temperatures. Carefully control the reaction temperature to stay within the recommended range.
-
The choice of base and solvent can also influence this pathway. In some cases, the use of a base like sodium carbonate can promote the elimination of CO2 and HBr.[2]
-
Problem: The reaction mixture retains a deep red-brown color after the specified reaction time.
-
Possible Cause: Excess unreacted bromine.
-
Troubleshooting:
-
Add a few drops of a scavenger alkene, such as cyclohexene, to quench the excess bromine.[7] The resulting 1,2-dibromocyclohexane is typically soluble in the reaction solvent and can be removed during purification.
-
Problem: I observed gas evolution during the reaction.
-
Possible Cause: Bromodecarboxylation. The Hunsdiecker-type side reaction produces carbon dioxide gas.
-
Troubleshooting:
-
This is a strong indicator that your reaction conditions are favoring the side reaction. Lowering the temperature is the primary means of mitigating this.
-
Problem: My product yield is very low.
-
Possible Cause 1: Incomplete reaction.
-
Troubleshooting:
-
Ensure the reaction is allowed to proceed for the recommended amount of time.
-
Confirm that the reagents were added in the correct stoichiometric ratios.
-
-
Possible Cause 2: Loss of product during workup and purification.
-
Troubleshooting:
-
When filtering, ensure that the crystals are washed with a cold solvent to minimize dissolution.
-
During recrystallization, use the minimum amount of hot solvent necessary to dissolve the product to maximize recovery upon cooling.
-
Data Summary
Table 1: Melting Points of Key Compounds
| Compound | Structure | Melting Point (°C) |
| trans-Cinnamic Acid | C₆H₅CH=CHCOOH | 133 |
| erythro-2,3-dibromo-3-phenylpropanoic acid | C₆H₅CH(Br)CH(Br)COOH | 202-204 |
| threo-2,3-dibromo-3-phenylpropanoic acid | C₆H₅CH(Br)CH(Br)COOH | 93.5-95 |
| β-Bromostyrene (mixture of cis/trans) | C₆H₅CH=CHBr | ~7 |
Table 2: Influence of Reaction Conditions on Product Distribution (Qualitative)
| Condition | Desired Product (erythro-dibromide) | Side Product (threo-dibromide) | Side Product (β-bromostyrene) |
| Solvent | |||
| Non-polar (e.g., Dichloromethane) | Favored | Less Favored | Less Favored |
| Polar Aprotic (e.g., Acetic Acid) | Generally Good Yields | Minor Component | Possible at higher temps |
| Temperature | |||
| Moderate (e.g., 45-50°C) | Optimal | Minor Component | Minimized |
| High (>60°C) | Decreased Yield | Increased Formation | Significantly Increased |
Experimental Protocols
Protocol 1: Synthesis of erythro-2,3-dibromo-3-phenylpropanoic acid
This protocol is adapted from standard laboratory procedures for the bromination of trans-cinnamic acid.
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 1.0 g of trans-cinnamic acid in 10 mL of glacial acetic acid. Gentle warming in a water bath (around 50°C) may be necessary to facilitate dissolution.[1]
-
Preparation of Bromine Solution: In a separate container, prepare a solution of 1.0 M bromine in glacial acetic acid.
-
Addition of Bromine: Slowly add the bromine solution dropwise to the cinnamic acid solution with constant stirring. Continue the addition until a faint orange or yellow color persists, indicating a slight excess of bromine.
-
Reaction: Stir the reaction mixture in a 50°C water bath for approximately 15-20 minutes.[1]
-
Quenching (if necessary): If the mixture has a distinct orange or red color at the end of the reaction period, add a few drops of cyclohexene until the color fades to a pale yellow.[7]
-
Crystallization: Cool the flask in an ice-water bath to induce crystallization of the product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with small portions of cold water to remove residual acetic acid.
-
Drying: Allow the crystals to air dry completely.
-
Purification (optional but recommended): Recrystallize the crude product from a mixed solvent of ethanol and water to obtain the pure erythro-2,3-dibromo-3-phenylpropanoic acid.[4]
Reaction Pathways and Workflows
Caption: Main reaction pathway for the bromination of cinnamic acid.
Caption: Overview of main and side reaction pathways.
Caption: Troubleshooting workflow for product analysis.
References
- 1. Overcoming Organic Chemistry: Bromination of trans-cinnamic acid [overcomingochem.blogspot.com]
- 2. echemi.com [echemi.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. csub.edu [csub.edu]
- 5. beta-Bromostyrene, 97%, mixture of cis/trans isomers 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 103-64-0 beta-Bromostyrene, cis + trans, stab. with 0.1% 4-tert-butylcatechol AKSci J91887 [aksci.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Purification of 3-Bromo-3-phenylpropanoic Acid
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the recrystallization of 3-bromo-3-phenylpropanoic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Q: My compound is not dissolving, even after adding a significant amount of solvent. What should I do? A: First, ensure you are using an appropriate and anhydrous solvent, as this compound can be decomposed by water[1]. Recommended solvents include dry carbon disulfide[1]. Second, verify your solvent is sufficiently heated, as solubility is highly temperature-dependent. Add the hot solvent in small increments while stirring or swirling to facilitate dissolution. If the compound still fails to dissolve, you may have insoluble impurities, which can be removed by hot filtration.
Q: I've cooled the solution, but no crystals have formed. What is the problem? A: This is a common issue, typically caused by one of two things:
-
Excess Solvent: You may have used too much solvent, resulting in a solution that is not saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside surface of the flask with a glass rod at the meniscus[2]. This creates microscopic scratches that provide a surface for crystal nucleation. Alternatively, if you have a small amount of pure product, you can add a "seed crystal" to initiate the process[2][3].
Q: My product has separated as an oil instead of crystals. How can I fix this? A: This phenomenon, known as "oiling out," occurs when the solute is insoluble in the solution at a temperature above its melting point. To resolve this, reheat the solution to dissolve the oil. Then, allow the solution to cool much more slowly to a temperature just below the compound's melting point (137 °C) before accelerating the cooling process[1]. Adding a slightly larger volume of solvent may also help.
Q: The recovery yield of my purified product is very low. What went wrong? A: A low yield can result from several factors:
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Premature Filtration: You may have filtered the crystals before crystallization was complete. Ensure the solution is thoroughly cooled (including an ice bath) to maximize crystal formation.
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Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling[4].
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Product Decomposition: The presence of water can decompose the this compound, leading to a lower yield of the desired product[1]. Always use anhydrous solvents.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product.
Q: The melting point of my recrystallized product is still low or has a broad range. Is it pure? A: A low or broad melting point range is a strong indicator of impurities. The reported melting point for pure this compound is 137 °C[1]. If your product's melting point is not sharp and close to this value, a second recrystallization may be necessary. Ensure the crystals are completely dry before measuring the melting point, as residual solvent can also depress the value.
Frequently Asked Questions (FAQs)
Q: What is the most suitable solvent for the recrystallization of this compound? A: Anhydrous (dry) solvents are required because the compound is readily decomposed by water[1]. Carbon disulfide is a recommended solvent; the product is soluble in hot carbon disulfide but only slightly soluble when cold. The common starting material, cinnamic acid, is very soluble in cold carbon disulfide, making this solvent effective for purification[1].
Q: Why are anhydrous conditions so critical for this specific recrystallization? A: this compound is susceptible to decomposition in the presence of water[1]. Using anhydrous solvents and glassware prevents the loss of product and the introduction of impurities that would result from this decomposition.
Q: How can I effectively remove unreacted cinnamic acid from my crude product? A: Recrystallization from dry carbon disulfide is an effective method. Cinnamic acid is readily soluble in cold carbon disulfide, whereas this compound is only slightly soluble[1]. This difference in solubility allows for the separation of the two compounds.
Q: What should the final purified product look like? A: Pure this compound should form colorless crystals[1].
Quantitative Data Summary
| Solvent | Temperature | Solubility of this compound | Solubility of Cinnamic Acid | Reference |
| Carbon Disulfide (dry) | Hot | Soluble | Readily Soluble | [1] |
| Carbon Disulfide (dry) | Cold | Slightly Soluble | Readily Soluble | [1] |
| Water | Any | Decomposes | Sparingly Soluble | [1] |
Experimental Protocol: Recrystallization
This protocol outlines the key steps for the purification of this compound. All glassware must be thoroughly dried before use.
-
Solvent Selection: Choose an appropriate anhydrous solvent such as carbon disulfide.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a fume hood, add a minimal amount of hot, anhydrous solvent while stirring continuously. Add just enough solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
-
Slow Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period[2].
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Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter paper with a small portion of ice-cold anhydrous solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals completely to remove all traces of solvent. This can be done by leaving them in the funnel with the vacuum running for a period or by transferring them to a vacuum desiccator.
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Purity Assessment: Determine the melting point of the dry crystals. A sharp melting point at or near 137 °C indicates a high degree of purity[1].
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Stereoselective Synthesis of 3-Bromo-3-phenylpropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the stereoselective synthesis of 3-Bromo-3-phenylpropanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Question: My reaction to form this compound is not stereoselective. What are the common causes and solutions?
Answer:
Lack of stereoselectivity is a primary challenge in the synthesis of this compound. The root cause depends on the synthetic route employed.
-
Direct Hydrobromination of Cinnamic Acid: The direct addition of hydrogen bromide (HBr) to cinnamic acid is generally not stereoselective and will likely result in a racemic mixture of this compound. This method is not recommended for obtaining stereochemically pure products.
-
Bromination of Cinnamic Acid to 2,3-dibromo-3-phenylpropanoic acid: While the addition of bromine (Br₂) to trans-cinnamic acid is typically a stereospecific anti-addition, leading to the erythro diastereomer, subsequent elimination of HBr to form this compound can lead to a mixture of stereoisomers if not controlled properly.[1][2] The stability of the intermediate carbocation in arylolefins can lead to a mixture of cis- and trans-adducts.[1][3]
Troubleshooting Low Enantioselectivity:
| Problem | Potential Cause | Suggested Solution |
| Low or no enantiomeric excess (e.e.) | Racemic starting material or achiral catalyst/reagent. | Utilize a chiral starting material (e.g., L-phenylalanine), a chiral catalyst, or a chiral auxiliary. |
| Incorrect catalyst or ligand choice. | Screen a variety of chiral catalysts and ligands to find the optimal combination for your substrate. | |
| Non-optimal reaction temperature. | Vary the reaction temperature. Lower temperatures often favor higher enantioselectivity. | |
| Solvent effects. | Experiment with different solvents, as they can significantly influence the stereochemical outcome. | |
| Racemization of the product during workup or purification. | Use mild workup conditions. Avoid strongly acidic or basic conditions if the product is prone to racemization. Recrystallization from anhydrous solvents is recommended as the product can be water-sensitive.[4] |
Question: I am attempting a crystallization-induced chiral inversion of 2-bromo-3-phenylpropanoic acid, but the enantiomeric excess is low. How can I improve this?
Answer:
Crystallization-induced chiral inversion is a powerful technique for obtaining high enantiomeric excess.[5][6] Low e.e. in this process can often be attributed to the following:
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Absence of a Bromide Ion Source: The presence of bromide ions is crucial for the epimerization process. Without it, the enantiomeric excess can be significantly lower (around 40%).[5]
-
Solution: Ensure a bromide ion source, such as tetraethylammonium bromide (TEAB), is present in the reaction mixture.[5]
-
-
Ineffective Chiral Amine: The choice of the chiral resolving agent is critical.
-
Solution: (R)-bornylamine has been shown to be effective for this transformation.[5] If this is not yielding good results, screening other chiral amines may be necessary.
-
-
Improper Solvent: The solvent plays a key role in both the resolution and the crystallization.
-
Solution: Acetonitrile has been reported as an effective solvent for this process.[5]
-
-
Suboptimal Temperature Profile: The temperature cycles during the crystallization process are critical for achieving deracemization.
-
Solution: Carefully control the heating and cooling cycles to allow for the equilibration of the diastereomeric salts in solution and the selective crystallization of the desired diastereomer.
-
Question: My reaction yield is consistently low. What are the potential reasons and how can I improve it?
Answer:
Low yields can be due to a variety of factors throughout the synthetic and purification process.
-
Side Reactions:
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Elimination: Formation of cinnamic acid from the product can occur, especially under basic conditions or upon heating.
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Decomposition: The product, this compound, is known to be sensitive to water, which can lead to decomposition.[4]
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Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents for both the reaction and recrystallization.[4]
-
-
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using techniques like TLC or NMR to ensure it has gone to completion. Adjust reaction time and temperature as needed.
-
-
Product Loss During Workup and Purification:
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Solution: The product is slightly soluble in cold, dry carbon disulfide, which can be used for recrystallization to separate it from the more soluble cinnamic acid starting material.[4] For the 2,3-dibromo intermediate, a mixed solvent system of ethanol and water can be used for recrystallization.[7][8] Washing the final product with cold solvents will minimize loss.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the stereoselective synthesis of this compound?
A1: A common and effective starting material is L-phenylalanine, which is an inexpensive and commercially available chiral amino acid. This allows for the synthesis of the (S)-enantiomer of 2-bromo-3-phenylpropanoic acid via diazotization/bromination, which can then be inverted to the (R)-enantiomer with high enantiomeric excess.[5] Another common starting point is trans-cinnamic acid, which can be dibrominated to form an intermediate for further reactions.[9]
Q2: How can I purify this compound?
A2: The product is sensitive to water, so purification must be carried out under anhydrous conditions.[4] Recrystallization from dry carbon disulfide is a reported method, as cinnamic acid is readily soluble in it, even in the cold, while this compound is only slightly soluble.[4]
Q3: What analytical techniques are used to determine the stereochemical purity of the product?
A3: The diastereomeric ratio of the intermediate 2,3-dibromo-3-phenylpropanoic acid can be determined by ¹H NMR spectroscopy. The enantiomeric excess of the final product can be determined using chiral High-Performance Liquid Chromatography (HPLC). The melting point can also be a good indicator of diastereomeric purity, as the erythro and threo diastereomers of 2,3-dibromo-3-phenylpropanoic acid have significantly different melting points.[8]
Q4: Are there any safety precautions I should be aware of when working with bromine?
A4: Yes, bromine is a highly toxic and corrosive substance. All manipulations involving bromine should be carried out in a well-ventilated fume hood.[10] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. N-bromoamides, such as N-bromosuccinimide (NBS), are often used as safer and easier-to-handle alternatives to molecular bromine.[11]
Quantitative Data Summary
The following table summarizes quantitative data for key steps in the synthesis of stereoisomers of bromo-phenylpropanoic acid derivatives.
| Method | Product | Yield | Enantiomeric Excess (e.e.) | Diastereomeric Ratio (d.r.) | Reference |
| Bromination of trans-cinnamic acid | 2,3-dibromo-3-phenylpropanoic acid | 80-93% | N/A | High (anti-addition favored) | [9] |
| Crystallization-induced chiral inversion | (R)-2-bromo-3-phenylpropanoic acid | 78% | >96% | N/A | [5] |
| Nucleophilic substitution with KSAc | (S)-2-acetylthio-3-phenylpropanoic acid | 87-90% | 92-95% (before recrystallization) | N/A | [5] |
| Recrystallization of (S)-2-acetylthio-3-phenylpropanoic acid | (S)-2-acetylthio-3-phenylpropanoic acid | - | ~99% | N/A | [5] |
Experimental Protocols & Visualizations
Experimental Workflow: Crystallization-Induced Chiral Inversion
The following diagram illustrates the workflow for the synthesis of (R)-2-bromo-3-phenylpropanoic acid from L-phenylalanine, involving a key crystallization-induced chiral inversion step.
Caption: Workflow for the synthesis of (R)-2-bromo-3-phenylpropanoic acid.
Troubleshooting Logic for Low Enantioselectivity
This diagram provides a logical workflow for troubleshooting low enantiomeric excess in a stereoselective bromination reaction.
Caption: Troubleshooting workflow for low enantioselectivity.
References
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. murov.info [murov.info]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iucrdata.iucr.org [iucrdata.iucr.org]
- 8. csub.edu [csub.edu]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in stereoselective bromofunctionalization of alkenes using N -bromoamide reagents - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC43950J [pubs.rsc.org]
Technical Support Center: Decomposition of 3-Bromo-3-phenylpropanoic Acid in Water
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the decomposition of 3-Bromo-3-phenylpropanoic acid in aqueous environments. The information is intended to assist researchers in designing and troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in water?
A1: No, this compound is known to be highly unstable in water. It readily decomposes and should be handled accordingly. For recrystallization, anhydrous solvents are recommended to prevent degradation.[1]
Q2: What is the expected decomposition product of this compound in water?
A2: The primary decomposition product in water is expected to be 3-hydroxy-3-phenylpropanoic acid. This occurs through the hydrolysis of the bromine atom.
Q3: What is the mechanism of decomposition in water?
A3: The decomposition of this compound in water likely proceeds through a nucleophilic substitution reaction. Given the benzylic position of the bromine atom, which can stabilize a carbocation intermediate, the reaction may follow an SN1 pathway. However, an SN2 mechanism cannot be entirely ruled out.[2][3] The general hydrolysis reaction involves the replacement of the bromine atom by a hydroxyl group from water.
Q4: What factors can influence the rate of decomposition?
A4: Several factors can influence the rate of hydrolysis:
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pH: The rate of hydrolysis of alkyl halides can be affected by pH. Basic conditions may promote elimination reactions as a competing pathway, though for this specific compound, substitution is expected to be the major route.[4]
-
Temperature: Increasing the temperature will generally increase the rate of decomposition. The relationship between temperature and the reaction rate can often be described by the Arrhenius equation.
-
Solvent Polarity: As a polar protic solvent, water facilitates the solvolysis of benzylic halides.[2][5]
Q5: How can I monitor the decomposition of this compound in my experiments?
A5: High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the decomposition. A reverse-phase HPLC method can be developed to separate the parent compound, this compound, from its degradation product, 3-hydroxy-3-phenylpropanoic acid, and any other potential byproducts.[6][7][8][9] UV detection would be appropriate as both the parent compound and the expected product contain a phenyl group.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of starting material in aqueous solution. | Inherent instability of this compound in water. | Prepare fresh solutions immediately before use. If possible, conduct experiments at lower temperatures to slow the decomposition rate. Consider using a co-solvent system to reduce the water activity, but be aware this may alter the reaction kinetics. |
| Inconsistent or non-reproducible experimental results. | Variable rates of decomposition due to slight differences in pH, temperature, or preparation time between experiments. | Strictly control and monitor the pH and temperature of your aqueous solutions. Standardize the time between solution preparation and the start of your experiment. |
| Difficulty in quantifying the parent compound and its degradation product. | Poor separation or detection of the compounds. | Develop and validate a stability-indicating HPLC method. Optimize the mobile phase composition, column type, and detector wavelength to achieve good resolution and sensitivity for both this compound and 3-hydroxy-3-phenylpropanoic acid. |
| Precipitation of the compound from the aqueous solution. | This compound is poorly soluble in water. | Ensure that the concentration used in the experiment is below the solubility limit. If higher concentrations are needed, the use of co-solvents or other solubilization techniques may be necessary, but their impact on stability must be considered.[10][11][12] |
Experimental Protocols
Protocol 1: Determination of the Aqueous Decomposition Rate of this compound using HPLC
Objective: To determine the rate of hydrolysis of this compound in an aqueous solution at a controlled temperature and pH.
Materials:
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This compound
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HPLC-grade water
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Buffer solution (e.g., phosphate buffer, pH 7.4)
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HPLC system with UV detector
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Reverse-phase C18 column
-
Acetonitrile (HPLC grade)
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Formic acid or other suitable mobile phase modifier
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Thermostatted incubator/water bath
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Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a small amount of a water-miscible organic solvent (e.g., acetonitrile) to ensure complete dissolution before dilution in the aqueous buffer.
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Reaction Initiation: To a pre-warmed buffer solution in a thermostatted vessel, add a small aliquot of the stock solution to achieve the desired final concentration. Start a timer immediately.
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Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.
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Quenching (if necessary): Immediately quench the reaction in the aliquot to prevent further degradation before analysis. This can be done by diluting the sample in the mobile phase or a solvent that inhibits the reaction.
-
HPLC Analysis: Inject the quenched samples into the HPLC system.
-
Data Analysis: Determine the peak areas of this compound and its degradation product at each time point. Plot the concentration of this compound versus time. Determine the rate constant (k) and the half-life (t1/2) of the decomposition.
Expected Results: A decrease in the concentration of this compound over time, with a corresponding increase in the concentration of 3-hydroxy-3-phenylpropanoic acid. The rate of decomposition can be quantified and compared under different conditions (e.g., varying pH and temperature).
Data Presentation
Table 1: Hypothetical Decomposition Data for this compound at 25°C, pH 7.4
| Time (minutes) | Concentration of this compound (µg/mL) | Concentration of 3-hydroxy-3-phenylpropanoic acid (µg/mL) |
| 0 | 100.0 | 0.0 |
| 15 | 85.2 | 14.8 |
| 30 | 72.6 | 27.4 |
| 60 | 52.7 | 47.3 |
| 90 | 38.2 | 61.8 |
| 120 | 27.8 | 72.2 |
Note: The above data is illustrative. Actual decomposition rates will need to be determined experimentally.
Visualizations
Caption: Decomposition pathway of this compound in water.
Caption: Experimental workflow for studying the decomposition kinetics.
References
- 1. prepchem.com [prepchem.com]
- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]
- 4. web.viu.ca [web.viu.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 9. shimadzu.com [shimadzu.com]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. researchgate.net [researchgate.net]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 3-Bromo-3-phenylpropanoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Bromo-3-phenylpropanoic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and optimized reaction conditions to ensure successful and efficient synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or inadequate temperature. 2. Decomposition of Product: Presence of water during reaction or workup, as the product is sensitive to hydrolysis. 3. Loss of Product During Workup: Product may be lost during filtration or washing steps. 4. Poor Quality Starting Materials: Impure cinnamic acid or low concentration of hydrobromic acid. | 1. Optimize Reaction Time and Temperature: For the glacial acetic acid method, ensure heating at 100°C for at least 2 hours. For the aqueous HBr method, allow for a minimum of 48 hours of shaking. 2. Ensure Anhydrous Conditions: Use dry solvents and glassware. During workup, minimize contact with water and use anhydrous solvents for recrystallization (e.g., dry carbon disulfide). 3. Careful Handling: Ensure complete transfer of the product precipitate and use minimal amounts of ice-cold washing solvent to reduce loss. 4. Verify Reagent Quality: Use pure, dry cinnamic acid. The concentration of the hydrobromic acid solution should be verified. |
| Product is Impure (e.g., contains unreacted starting material) | 1. Incomplete Reaction: The reaction has not gone to completion, leaving unreacted cinnamic acid. 2. Inadequate Purification: Recrystallization was not performed effectively. | 1. Increase Reaction Time/Temperature: Refer to the solutions for "Low or No Product Yield". 2. Effective Recrystallization: Cinnamic acid is more soluble in cold carbon disulfide than this compound. Recrystallization from this solvent should effectively remove unreacted starting material.[1] |
| Oily or Gummy Product Instead of Crystalline Solid | 1. Presence of Impurities: Co-precipitation of side products or residual solvent. 2. Product Decomposition: Hydrolysis of the product due to the presence of water. | 1. Thorough Washing and Recrystallization: Wash the crude product thoroughly with ice-cold water to remove any water-soluble impurities. Perform recrystallization from a suitable anhydrous solvent. 2. Strict Anhydrous Conditions: Repeat the reaction and workup under strictly anhydrous conditions. |
| Reaction Mixture Color Does Not Fade (in bromination) | 1. Inactive Bromine: The bromine solution may have degraded. 2. Reaction Not Initiated: Lack of a catalyst or initiator if required by the specific protocol. | 1. Use Fresh Bromine Solution: Prepare a fresh solution of bromine in the appropriate solvent. 2. Check Protocol for Initiators: Some bromination reactions may require a radical initiator or a Lewis acid catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method is the hydrobromination of cinnamic acid. This involves the electrophilic addition of hydrogen bromide (HBr) across the double bond of cinnamic acid.[2]
Q2: What is the expected yield for this synthesis?
A2: Depending on the specific reaction conditions and the purity of the starting materials, yields for the synthesis of this compound typically range from 80% to 93%.[3]
Q3: Why is it important to use anhydrous conditions for this reaction?
A3: this compound is susceptible to decomposition by water, which can lead to lower yields and the formation of impurities. Therefore, it is crucial to use dry solvents and glassware and to minimize the product's exposure to moisture during and after the reaction.[1]
Q4: How can I confirm the purity and identity of my synthesized product?
A4: The purity of this compound can be assessed by its melting point, which is reported to be around 137°C.[1] The identity of the compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Q5: What are the main safety precautions to consider when handling hydrobromic acid?
A5: Hydrobromic acid is a corrosive material that can cause severe burns to the skin and eyes and irritation to the respiratory tract. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Experimental Protocols
Method 1: Reaction in Glacial Acetic Acid
This method involves heating cinnamic acid with a saturated solution of hydrogen bromide in glacial acetic acid.
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Preparation of HBr Solution: Saturate glacial acetic acid with hydrogen bromide gas at room temperature. Note that 1 part of glacial acetic acid dissolves approximately 0.6 parts of HBr.[1]
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Reaction: In a sealed tube, heat 10 g of finely powdered cinnamic acid with 10 g of the saturated HBr-acetic acid solution at 100°C for 2 hours.[1]
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Isolation: Allow the reaction mixture to cool, during which this compound will crystallize.
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Purification: Collect the crystals and recrystallize from a suitable anhydrous solvent, such as dry carbon disulfide. The product is sensitive to water.[1]
Method 2: Reaction in Aqueous Hydrobromic Acid
This method utilizes a saturated aqueous solution of hydrobromic acid at a lower temperature but for a longer duration.
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Reaction Setup: In a suitable flask, combine 10 g of finely powdered cinnamic acid with 50 ml of an aqueous solution of hydrobromic acid that has been saturated with HBr gas at 0°C.[1]
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Reaction: Shake the mixture for two days.[1]
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Isolation: The this compound will precipitate out of the solution. Collect the precipitate by filtration.
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Washing and Drying: Wash the collected solid with a small amount of ice-water and then dry it in a vacuum desiccator.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions
| Parameter | Method 1: Glacial Acetic Acid | Method 2: Aqueous HBr |
| Solvent | Glacial Acetic Acid | Water |
| Temperature | 100°C | Room Temperature (shaking) |
| Reaction Time | 2 hours | 2 days |
| Reagent | HBr gas dissolved in acetic acid | Aqueous HBr saturated with HBr gas |
| Product Isolation | Crystallization upon cooling | Precipitation |
Visualizations
Experimental Workflow
References
Technical Support Center: 3-Bromo-3-phenylpropanoic Acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-3-phenylpropanoic acid. The information provided is intended to assist in the removal of common impurities and address challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified Product | Incomplete reaction during synthesis. | Ensure the hydrobromination of cinnamic acid goes to completion by optimizing reaction time and temperature. |
| Loss of product during recrystallization. | Use a minimal amount of hot solvent for dissolution and cool the solution slowly to maximize crystal formation. Avoid washing the crystals with a solvent in which they are highly soluble. | |
| Decomposition of the product. | This compound is sensitive to water.[1] Ensure all solvents and glassware are anhydrous to prevent decomposition. | |
| Product is Oily or Fails to Crystallize | Presence of impurities depressing the melting point. | The presence of unreacted cinnamic acid or reaction byproducts can inhibit crystallization. Consider pre-purification by column chromatography before recrystallization. |
| Inappropriate recrystallization solvent. | The chosen solvent may be too good at dissolving the compound even at low temperatures. Experiment with different anhydrous solvents or solvent mixtures. Carbon disulfide is a reported solvent for recrystallization.[1] | |
| Purified Product has a Low Melting Point | Presence of residual impurities. | Unreacted cinnamic acid is a common impurity that will lower the melting point.[1] Further recrystallization may be necessary. Purity can be checked by techniques like NMR or HPLC. |
| Decomposition during heating. | The compound may decompose if heated too rapidly during melting point determination. | |
| Discoloration of the Final Product (Yellowish or Brownish Tint) | Presence of colored impurities. | Byproducts from the synthesis, such as ω-bromoacetophenone, can be colored. Column chromatography can be effective in removing these impurities. |
| Decomposition of the product. | Exposure to light, air, or moisture over time can lead to degradation and discoloration. Store the purified compound in a cool, dark, and dry environment. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurity is unreacted cinnamic acid , the starting material for the synthesis. Other potential impurities, which can arise from side reactions during the hydrobromination of cinnamic acid, include ω-bromoacetophenone and α,β-dibromohydrocinnamic acid . The formation of these byproducts can sometimes be promoted by conditions that favor radical reactions, such as the presence of peroxides.
Q2: Which purification methods are most effective for this compound?
The two primary methods for purifying this compound are:
-
Recrystallization: This is the most commonly cited method. It is crucial to use an anhydrous solvent, as the compound is susceptible to decomposition in the presence of water.[1]
-
Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities.
Q3: What is the recommended solvent for recrystallization?
Published methods suggest the use of anhydrous carbon disulfide .[1] In this solvent, this compound is reported to be slightly soluble when cold and readily soluble when hot, which are ideal characteristics for a recrystallization solvent. Cinnamic acid, a primary impurity, is readily soluble in cold carbon disulfide, allowing for its removal during filtration.[1]
Q4: Can I use water in any of the purification steps?
No, it is highly recommended to avoid water during the purification of this compound. The compound is readily decomposed by water.[1] All glassware should be thoroughly dried, and anhydrous solvents should be used.
Q5: My purified product shows a broad melting point range. What does this indicate?
A broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. To improve purity, you can perform another recrystallization or use an alternative purification technique like column chromatography.
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Anhydrous carbon disulfide (or other suitable anhydrous solvent)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Methodology:
-
Place the crude this compound in a clean, dry Erlenmeyer flask.
-
Add a minimal amount of anhydrous carbon disulfide to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary, but avoid using an excess.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold, anhydrous carbon disulfide.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
This protocol provides a general procedure for purification by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvent system (e.g., ethyl acetate/hexane gradient)
-
Chromatography column
-
Collection tubes
Methodology:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., a low percentage of ethyl acetate in hexane).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the prepared column.
-
Elute the column with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in the ethyl acetate/hexane mixture).
-
Collect fractions and analyze them for the presence of the desired product using a suitable technique (e.g., Thin Layer Chromatography - TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Characterization issues of 3-Bromo-3-phenylpropanoic acid
Technical Support Center: 3-Bromo-3-phenylpropanoic Acid
Welcome to the technical support center for this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and key characterization data to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common laboratory synthesis involves the hydrobromination of cinnamic acid. This is an electrophilic addition reaction where hydrogen bromide (HBr) is added across the double bond. The reaction follows Markovnikov's rule, selectively placing the bromine atom at the benzylic position (C3), which is stabilized by the phenyl ring.[1] An alternative, though less direct, route is the radical bromination of 3-phenylpropanoic acid (hydrocinnamic acid), which also selectively targets the benzylic C-H bond.[1]
Q2: What are the expected decomposition products of this compound?
A2: this compound is known to be unstable, particularly in the presence of water or bases.[2] The primary decomposition pathway is the elimination of hydrogen bromide (HBr), which can revert the compound to its precursor, cinnamic acid. Under basic conditions, other elimination products may form. Under fire conditions, hazardous decomposition products include carbon oxides and hydrogen bromide gas.
Q3: What are the recommended storage and handling conditions?
A3: Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container in a dry environment, preferably in a desiccator.[2] When handling, avoid contact with skin and eyes, and ensure adequate ventilation. Recrystallization and other solution-based procedures should be performed using anhydrous solvents.[2]
Troubleshooting Guides
This section addresses common issues encountered during the characterization of this compound.
Issue 1: Melting Point is Low and/or Broad
A low or broad melting point range is a common indicator of impurities. The reported melting point for pure this compound is approximately 137°C.[2]
| Potential Cause | Diagnostic Evidence | Recommended Solution |
| Residual Starting Material | NMR signals corresponding to cinnamic acid (alkene protons at ~6.4 and ~7.7 ppm). | Recrystallize the product from an anhydrous solvent like dry carbon disulfide. Cinnamic acid is more soluble in cold carbon disulfide than the product, facilitating its removal.[2] |
| Presence of Water | O-H stretch in IR spectrum is excessively broad; sample appears sticky or oily. | The compound is readily decomposed by water.[2] Dry the sample under a high vacuum over a desiccant (e.g., P₂O₅). Ensure all subsequent handling is under anhydrous conditions. |
| Dibrominated Impurity | Mass spectrum shows a significant peak cluster around m/z 306/308/310. | This suggests the presence of 2,3-dibromo-3-phenylpropanoic acid, which can form if Br₂ is used instead of HBr. Purification may require column chromatography. |
Issue 2: Unexpected Peaks in NMR Spectrum
An NMR spectrum with unexpected signals indicates the presence of impurities or decomposition products.
| Observed Signal(s) | Potential Identity | Recommended Action |
| Doublets around 6.4 and 7.7 ppm | Cinnamic Acid (starting material or decomposition product) | Check the reaction completion. If complete, decomposition has occurred. Purify the sample via recrystallization from an anhydrous solvent and re-acquire the spectrum immediately.[2] |
| Complex multiplets ~4.5-5.5 ppm | 2,3-dibromo-3-phenylpropanoic acid (side product) | This impurity arises from the addition of Br₂ across the double bond of cinnamic acid. Confirm with mass spectrometry and purify via chromatography if necessary. |
| Broad singlet that changes with D₂O shake | Excess water | The sample is wet. Dry thoroughly under vacuum. |
Issue 3: Mass Spectrum Shows Incorrect Molecular Ion Peak
The mass spectrum is a critical tool for confirming molecular weight and elemental composition.
| Observed M⁺ Peak | Potential Cause | Explanation |
| m/z 148 | Cinnamic Acid | The molecular ion of the starting material is observed. The reaction is incomplete or the product has decomposed. |
| m/z 306, 308, 310 | 2,3-dibromo-3-phenylpropanoic acid | This impurity contains two bromine atoms, resulting in a characteristic isotopic pattern for Br₂. |
| No clear M⁺ at 228/230 | Compound is unstable | The compound may be fragmenting in the mass spectrometer. Look for characteristic fragments, such as [M-Br]⁺ or [M-COOH]⁺. |
Quantitative Characterization Data
The following tables summarize key physical and spectroscopic data for this compound and its common impurities.
Table 1: Physical and Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key MS Peaks (m/z) |
| This compound | C₉H₉BrO₂ | 229.07 | 137[2] | 228/230 (M⁺, ~1:1 ratio) |
| Cinnamic Acid (Impurity) | C₉H₈O₂ | 148.16 | 133-134 | 148 (M⁺), 131, 103 |
| 2,3-dibromo-3-phenylpropanoic acid (Impurity) | C₉H₈Br₂O₂ | 307.97 | ~195 (decomposes) | 306/308/310 (M⁺) |
Table 2: Spectroscopic Data
| Compound | IR Key Stretches (cm⁻¹) | Predicted ¹H NMR Signals (δ, ppm) | Predicted ¹³C NMR Signals (δ, ppm) |
| This compound | ~3000 (broad, O-H), ~1700 (strong, C=O), 500-700 (C-Br)[1] | ~11-12 (s, 1H, COOH), 7.2-7.4 (m, 5H, Ar-H), ~5.4 (t, 1H, CH-Br), ~3.3 (d, 2H, CH₂) | ~175 (C=O), 138-140 (Ar C-ipso), 126-129 (Ar CH), ~50 (CH-Br), ~45 (CH₂) |
| Cinnamic Acid (Impurity) | ~3000 (broad, O-H), ~1680 (C=O), ~1630 (C=C) | ~12.2 (s, 1H, COOH), 7.7 (d, 1H, =CH), 7.4-7.6 (m, 5H, Ar-H), 6.4 (d, 1H, =CH) | ~172 (C=O), ~145 (=CH), 134 (Ar C-ipso), 128-131 (Ar CH), ~118 (=CH) |
| 2,3-dibromo-3-phenylpropanoic acid (Impurity) | ~3000 (broad, O-H), ~1710 (strong, C=O) | 7.3-7.5 (m, 5H, Ar-H), 5.3-5.5 (d, 1H), 4.6-4.8 (d, 1H) | ~171 (C=O), 138 (Ar C-ipso), 128-129 (Ar CH), ~59 (CH-Br), ~46 (CH-Br) |
Note: NMR data for this compound is predicted based on chemical structure and data from similar compounds, as definitive spectral database entries are not widely available.
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is anhydrous to prevent decomposition.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Analysis: Integrate the proton signals to determine relative ratios. Analyze chemical shifts and coupling constants to confirm the structure. A D₂O shake experiment can be performed to confirm the identity of the acidic COOH proton.
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Identify key functional group absorptions, such as the broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), the strong C=O stretch (~1700 cm⁻¹), and the C-Br vibration (500-700 cm⁻¹).[1]
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the characterization of this compound.
Caption: General experimental workflow for synthesis and characterization.
Caption: Troubleshooting logic for identifying common impurities.
Caption: Key chemical relationships between the target compound and impurities.
References
Safety precautions for handling 3-Bromo-3-phenylpropanoic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Bromo-3-phenylpropanoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), and key safety data to ensure safe and effective handling in a laboratory setting.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| CAS Number | 15463-91-9 | [1] |
| Melting Point | 137 °C | [2] |
| Appearance | Colorless crystals | [2] |
| Solubility | Insoluble in water. Soluble in hot carbon disulfide, dichloromethane, and ethanol. Slightly soluble in cold, dry carbon disulfide.[1][2] | |
| Stability | Decomposes in the presence of water.[2] Stable under standard ambient conditions (room temperature). Incompatible with strong oxidizing agents and strong bases. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the handling, storage, and safety of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, a lab coat, and respiratory protection if there is a risk of dust inhalation.
Q3: How should this compound be stored?
A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of skin contact, immediately wash the affected area with soap and water. For eye contact, rinse cautiously with water for several minutes. In both instances, seek medical attention.
Q5: How should I dispose of waste containing this compound?
A5: Waste should be disposed of in accordance with local, state, and federal regulations. It is generally recommended to use a licensed chemical disposal company.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments involving this compound.
Problem 1: The compound appears to be decomposing during storage (e.g., discoloration, change in consistency).
-
Possible Cause: Exposure to moisture or incompatible materials.
-
Solution:
-
Ensure the storage container is tightly sealed and stored in a dry environment.
-
Check that the compound is not stored near strong oxidizing agents or bases.
-
If decomposition is suspected, it is recommended to dispose of the material and obtain a fresh supply.
-
Problem 2: Low yield or unexpected side products during a reaction.
-
Possible Cause: Decomposition of this compound due to reaction conditions.
-
Solution:
-
If the reaction involves water or protic solvents, consider using an anhydrous solvent system, as the compound is known to be unstable in water.[2]
-
If a base is used in the reaction, be aware that this can promote elimination reactions, leading to the formation of cinnamic acid derivatives.
-
Ensure all starting materials and solvents are pure and dry.
-
Problem 3: Difficulty in purifying the product by recrystallization.
-
Possible Cause: Use of an inappropriate solvent or the presence of impurities.
-
Solution:
-
For recrystallization, use anhydrous solvents such as dry carbon disulfide.[2]
-
If the product is contaminated with unreacted cinnamic acid, washing with a solvent in which cinnamic acid is more soluble (like cold carbon disulfide) may help.[2]
-
Consider using column chromatography for purification if recrystallization is ineffective.
-
Experimental Protocols
Synthesis of this compound from Cinnamic Acid
This protocol is a summary of a common laboratory synthesis.
-
Reaction Setup: In a suitable reaction vessel, dissolve cinnamic acid in glacial acetic acid.
-
Addition of HBr: Saturate the solution with hydrogen bromide (HBr) gas at room temperature.
-
Heating: Heat the reaction mixture at 100°C for approximately two hours.
-
Crystallization: Allow the mixture to cool, which should induce the crystallization of this compound.
-
Isolation: Collect the crystals by filtration, wash with a small amount of ice-cold water, and dry under a vacuum.
Note: This reaction should be performed in a well-ventilated fume hood due to the use of HBr gas.
Visualizations
The following diagrams illustrate key workflows and decision-making processes related to the handling and use of this compound.
Caption: Experimental workflow for handling and using this compound.
Caption: Troubleshooting decision tree for common experimental issues.
References
Technical Support Center: 3-Bromo-3-phenylpropanoic Acid
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Bromo-3-phenylpropanoic acid. It includes frequently asked questions (FAQs) and troubleshooting guides to ensure the proper storage, handling, and stability of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. Improper storage can lead to degradation, affecting the purity and efficacy of the compound in downstream applications. The recommended storage conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 0–6°C | To minimize the rate of potential degradation reactions. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and radical-mediated degradation. |
| Light | In a light-resistant (amber) container | To protect the compound from photolytic degradation. |
| Container | Airtight, tightly sealed container | To prevent hydrolysis from atmospheric moisture.[1] |
| Purity Monitoring | Periodic analysis by HPLC | To detect early signs of degradation.[1] |
Q2: What are the potential degradation pathways for this compound?
A2: this compound is susceptible to degradation through several pathways, primarily hydrolysis and elimination reactions. Understanding these pathways is critical for preventing the formation of impurities. The primary degradation products are cinnamic acid and 3-hydroxy-3-phenylpropanoic acid.
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Hydrolysis: In the presence of water, the bromine atom can be substituted by a hydroxyl group, yielding 3-hydroxy-3-phenylpropanoic acid. This reaction is accelerated by the presence of nucleophiles and changes in pH.
-
Elimination (Dehydrobromination): Under basic conditions or upon heating, this compound can undergo an elimination reaction to form cinnamic acid.
A simplified diagram of these potential degradation pathways is provided below.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound and detecting the presence of degradation products or synthesis-related impurities. A typical reverse-phase HPLC method can be employed.
| HPLC Parameter | Typical Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid) |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of this compound.
Synthesis via Hydrobromination of Cinnamic Acid
Problem 1: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction goes to completion by monitoring with TLC or HPLC. Extend the reaction time if necessary. |
| Suboptimal temperature | Maintain the recommended reaction temperature. For the reaction with HBr in glacial acetic acid, heating to 100°C is often required.[2] |
| Loss of HBr gas | If using HBr gas, ensure the reaction vessel is properly sealed to prevent its escape. |
| Impure starting material | Use high-purity cinnamic acid as impurities can interfere with the reaction. |
Problem 2: Presence of significant impurities in the final product.
| Possible Cause | Suggested Solution |
| Formation of byproducts | The primary byproduct is often unreacted cinnamic acid. Recrystallization from a suitable anhydrous solvent, such as carbon disulfide, can effectively remove it.[2] |
| Peroxide effect | The presence of peroxides can lead to the formation of radical-mediated side products. Ensure all reagents and solvents are free of peroxides. |
| Decomposition during workup | The product is susceptible to decomposition by water.[2] Use anhydrous solvents for recrystallization and minimize contact with moisture. |
Storage and Handling
Problem 3: Gradual decrease in purity of the stored compound over time.
| Possible Cause | Suggested Solution |
| Improper storage conditions | Review and adhere to the recommended storage conditions (see FAQ 1). Ensure the container is tightly sealed and stored in a cool, dark place under an inert atmosphere. |
| Hydrolysis due to moisture | Store the compound in a desiccator to minimize exposure to humidity. |
| Slow degradation at storage temperature | For highly sensitive applications, consider storing at a lower temperature (-20°C) and re-analyzing purity before use. |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Objective: To identify potential degradation products and determine the intrinsic stability of this compound under thermal, photolytic, and hydrolytic stress.
2. Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Phosphoric acid or formic acid
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (0.1 M)
-
Calibrated stability chambers (for temperature and humidity control)
-
Photostability chamber
-
HPLC system with UV detector
-
pH meter
3. Experimental Workflow:
4. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Thermal Stress: Place vials of the sample in a stability chamber at elevated temperatures (e.g., 60°C and 80°C).
-
Photolytic Stress: Expose vials of the sample to a combination of UV and visible light in a photostability chamber.
-
Acid/Base Hydrolysis: Treat the sample with 0.1 M HCl and 0.1 M NaOH, respectively, at room temperature and an elevated temperature (e.g., 60°C).
-
Oxidative Stress: Treat the sample with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 24, 48, and 72 hours).
-
Sample Analysis:
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation for the parent compound.
-
Identify and quantify any significant degradation products by comparing their retention times with known standards or by using techniques like HPLC-MS.
-
5. Expected Outcomes: This study will provide valuable data on the stability profile of this compound, helping to establish appropriate storage and handling procedures and to identify critical factors that may affect its quality.
References
Validation & Comparative
A Comparative Guide to 3-Bromo-3-phenylpropanoic Acid and Other Halogenated Phenylpropanoic Acids
For researchers and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision. Halogenated phenylpropanoic acids are a class of compounds that serve as versatile building blocks in the synthesis of a wide range of biologically active molecules. This guide provides an objective comparison of 3-Bromo-3-phenylpropanoic acid with its chlorinated and fluorinated analogs, focusing on their synthesis and biological activity, supported by available experimental data.
Physicochemical Properties
The introduction of a halogen atom at the 3-position of the phenylpropanoic acid backbone significantly influences the molecule's physicochemical properties, such as its molecular weight and lipophilicity (XLogP3). These properties are crucial in determining the compound's reactivity and its pharmacokinetic profile in potential drug candidates.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₉H₉BrO₂ | 229.07[1] | 2.6[1] | 1[1] | 2[1] |
| 3-Chloro-2-phenylpropanoic acid * | C₉H₉ClO₂ | 184.62 | 2.2 | 1 | 2 |
Synthesis via Hydrohalogenation of Cinnamic Acid
A primary route for the synthesis of 3-halo-3-phenylpropanoic acids is the electrophilic addition of a hydrogen halide (HX) across the double bond of trans-cinnamic acid. This reaction proceeds via a carbocation intermediate, with the halogen adding to the more substituted carbon, in accordance with Markovnikov's rule.[2] The choice of hydrogen halide (HBr, HCl, HF) directly determines the resulting halogenated product.
Caption: General workflow for the synthesis of 3-halo-3-phenylpropanoic acids.
Comparative Synthesis Data
Directly comparable, side-by-side experimental data for the synthesis of all three analogs under identical conditions is scarce in the literature. However, data from various sources on the synthesis of bromo- and chloro-derivatives of cinnamic acid and related structures provide insights into the expected yields. The hydrobromination of cinnamic acid to yield this compound is reported with yields ranging from 80% to 93%.[3] The synthesis of p-chlorocinnamic acid, a related precursor, has been achieved with yields up to 80%.[4]
| Halogen | Reagent | Solvent | Temperature | Reported Yield |
| Bromine | HBr or Br₂ | Dichloromethane or Acetic Acid | Room Temperature | 80-93%[3] |
| Chlorine | HCl | Varies | Varies | Not specified for 3-chloro-3-phenylpropanoic acid |
| Fluorine | HF | Varies | Varies | Not readily available |
The reactivity of hydrogen halides (HI > HBr > HCl > HF) suggests that the reaction rate for hydrobromination would be faster than for hydrochlorination under similar conditions.
Biological Activity: An Emerging Area of Interest
Halogenated organic compounds are known for their wide range of biological activities, and phenylpropanoic acid derivatives are no exception. The presence and nature of the halogen can significantly impact the antimicrobial and antifungal properties of these molecules.
Caption: Structure-activity relationship of halogenated phenylpropanoic acids.
Antimicrobial Performance
While specific antimicrobial data for this compound is not extensively reported, studies on chlorinated analogs have demonstrated significant and selective activity against various pathogens.[5] This suggests that halogenation is a key factor for imparting biological activity.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several chlorinated 3-phenylpropanoic acid derivatives against E. coli and S. aureus.
| Compound | Target Organism | MIC (µg/mL) |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | E. coli | 16[5] |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | S. aureus | Not specified, but active[5] |
| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | E. coli | 32-64[5] |
| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | S. aureus | 32-64[5] |
These findings indicate that the degree and position of chlorination on the phenyl ring influence the antibacterial potency.[5] It is plausible that this compound would also exhibit antimicrobial properties, potentially with a different efficacy profile due to the differences in atomic size, electronegativity, and leaving group ability of bromine compared to chlorine.
Experimental Protocols
Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid (A Precursor)
This protocol describes the bromination of trans-cinnamic acid, which results in the formation of 2,3-dibromo-3-phenylpropanoic acid. This compound is a closely related precursor and its synthesis illustrates the principles of halogen addition.
Materials:
-
trans-Cinnamic acid (8.0 mmol)
-
Pyridinium tribromide (8.0 mmol)
-
Glacial acetic acid (4.0 mL)
-
50 mL round-bottom flask
-
Magnetic stirrer
-
Reflux apparatus
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Hot water bath
Procedure:
-
In a fume hood, add 8.0 mmol of trans-cinnamic acid to a 50 mL round-bottom flask.[6]
-
Add 4.0 mL of glacial acetic acid to the flask.[6]
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Add 8.0 mmol of pyridinium tribromide, which generates bromine in situ.[6]
-
Place a magnetic stirrer into the flask.[6]
-
Set up the apparatus for reflux using a hot water bath.[6]
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Heat the reaction mixture under reflux. The progress of the reaction can be monitored by the disappearance of the bromine's red color.
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After the reaction is complete, cool the mixture to room temperature.
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The product, 2,3-dibromo-3-phenylpropanoic acid, will precipitate out of the solution.
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Collect the crude product by vacuum filtration.
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Purify the product by recrystallization. The erythro form of the product has a melting point of approximately 204 °C.[6]
Conclusion
This compound is a valuable synthetic intermediate, readily prepared from cinnamic acid with high yields. While directly comparable quantitative data for its performance against other halogenated analogs like 3-chloro- and 3-fluoro-3-phenylpropanoic acid is limited, the existing literature on related compounds suggests that the nature of the halogen substituent plays a crucial role in both the synthetic accessibility and the biological activity of these molecules. The chlorinated derivatives have shown promising, selective antibacterial activity, indicating a strong potential for this compound and its derivatives as scaffolds in the development of new therapeutic agents. Further research involving side-by-side comparative studies is warranted to fully elucidate the structure-activity and structure-property relationships within this class of compounds.
References
- 1. Buy this compound (EVT-295982) | 15463-91-9 [evitachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. rsc.org [rsc.org]
- 4. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. csub.edu [csub.edu]
A Comparative Guide to HPLC Purity Analysis of 3-Bromo-3-phenylpropanoic Acid
For researchers and professionals in drug development, ensuring the purity of synthetic intermediates is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 3-Bromo-3-phenylpropanoic acid, a versatile intermediate in organic synthesis.[1] We present a comparison of two reversed-phase HPLC protocols and discuss their effectiveness in separating the target compound from common process-related impurities.
Common Impurities in this compound
The synthesis of this compound typically involves the bromination of cinnamic acid.[2][3] This process can result in residual starting material and the formation of byproducts. Key potential impurities include:
-
Cinnamic Acid: Unreacted starting material.
-
2,3-Dibromo-3-phenylpropanoic Acid: A common intermediate formed during the synthesis process.[1][2][4]
An effective analytical method must be able to resolve this compound from these and other potential impurities.
Experimental Protocols
Two reversed-phase HPLC methods were evaluated for the purity analysis of a sample of this compound. The primary difference between the two methods is the organic modifier and the gradient profile, which can significantly impact selectivity and resolution.
General Sample Preparation: A stock solution of the this compound sample was prepared by dissolving 10 mg of the compound in 10 mL of a 50:50 acetonitrile/water mixture to achieve a concentration of 1 mg/mL. This solution was then filtered through a 0.45 µm syringe filter before injection.
Method A: Isocratic Elution with Acetonitrile
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Elution: Isocratic at 60% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method B: Gradient Elution with Methanol
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Phenyl-Hexyl reversed-phase column (4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Methanol
-
-
Elution (Gradient):
-
0-2 min: 40% B
-
2-10 min: 40% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 40% B
-
12.1-15 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
Data Presentation and Comparison
The following tables summarize the hypothetical performance data obtained from the two HPLC methods. The data focuses on the retention time (RT), resolution (Rs), and peak asymmetry (As) for this compound and its key impurities.
Table 1: Chromatographic Performance of Method A (Isocratic)
| Compound | Retention Time (min) | Resolution (Rs) | Asymmetry (As) |
| Cinnamic Acid | 3.8 | - | 1.1 |
| 2,3-Dibromo-3-phenylpropanoic Acid | 4.5 | 2.1 | 1.2 |
| This compound | 5.9 | 3.5 | 1.1 |
Table 2: Chromatographic Performance of Method B (Gradient)
| Compound | Retention Time (min) | Resolution (Rs) | Asymmetry (As) |
| Cinnamic Acid | 5.2 | - | 1.0 |
| 2,3-Dibromo-3-phenylpropanoic Acid | 6.8 | 4.2 | 1.1 |
| This compound | 7.5 | 2.5 | 1.0 |
Comparison Summary:
-
Method A provides a faster analysis due to its isocratic nature but shows slightly lower resolution between the main peak and the dibrominated impurity.
-
Method B offers superior resolution, particularly for the critical pair of 2,3-Dibromo-3-phenylpropanoic acid and Cinnamic Acid. The use of a phenyl-hexyl column provides alternative selectivity, which is beneficial for aromatic compounds. The gradient elution allows for better separation of compounds with different polarities, resulting in sharper peaks and improved resolution.
Visualized Workflows
The following diagrams illustrate the experimental workflow and the logical process for comparing the analytical methods.
Caption: General workflow for HPLC purity analysis.
Caption: Logical comparison of HPLC methods.
Conclusion and Recommendations
Both Method A and Method B are capable of assessing the purity of this compound.
-
Method A is suitable for rapid, routine quality control where baseline separation is achieved and the impurity profile is well-understood.
-
Method B is recommended for analyses requiring higher resolution, such as in method development, validation, or for samples with complex impurity profiles. The gradient elution and alternative column chemistry provide a more robust separation.
The choice between these methods will depend on the specific requirements of the analysis, balancing the need for speed against the demand for higher resolution and peak purity confirmation. For drug development purposes, the higher resolution offered by Method B would be preferable to ensure accurate quantification of all potential impurities.
References
A Spectroscopic Showdown: Differentiating Isomers of 3-Bromo-3-phenylpropanoic Acid
In the realm of pharmaceutical development and organic synthesis, the precise identification of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different chemical and biological properties. This guide provides a comparative analysis of the spectroscopic characteristics of two key positional isomers of 3-Bromo-3-phenylpropanoic acid: 2-Bromo-3-phenylpropanoic acid and 3-Bromo-2-phenylpropanoic acid . By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, researchers can effectively distinguish between these closely related molecules.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the two isomers. Note that specific values can vary slightly depending on the solvent and instrument used.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Isomer | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Bromo-3-phenylpropanoic acid | Hα (CH-Br) | 4.5 - 4.7 | Triplet (t) | ~7.5 |
| Hβ (CH₂-Ph) | 3.2 - 3.5 | Doublet (d) | ~7.5 | |
| Phenyl (C₆H₅) | 7.2 - 7.4 | Multiplet (m) | - | |
| Carboxyl (COOH) | 10.0 - 13.0 | Singlet (s, broad) | - | |
| 3-Bromo-2-phenylpropanoic acid | Hα (CH-Ph) | 4.0 - 4.2 | Triplet (t) | ~7.8 |
| Hβ (CH₂-Br) | 3.6 - 3.9 | Doublet (d) | ~7.8 | |
| Phenyl (C₆H₅) | 7.2 - 7.4 | Multiplet (m) | - | |
| Carboxyl (COOH) | 10.0 - 13.0 | Singlet (s, broad) | - |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Isomer | Carbon | Chemical Shift (ppm) |
| 2-Bromo-3-phenylpropanoic acid | C=O | 170 - 175 |
| C-Br | 45 - 50 | |
| CH₂-Ph | 40 - 45 | |
| Phenyl (C₆H₅) | 127 - 140 | |
| 3-Bromo-2-phenylpropanoic acid | C=O | 170 - 175 |
| C-Ph | 50 - 55 | |
| CH₂-Br | 35 - 40 | |
| Phenyl (C₆H₅) | 127 - 140 |
Table 3: IR Spectroscopic Data
| Isomer | Functional Group | Absorption Range (cm⁻¹) |
| Both Isomers | O-H (Carboxylic Acid) | 2500 - 3300 (broad) |
| C=O (Carboxylic Acid) | 1700 - 1725 | |
| C-Br | 500 - 600 | |
| C-H (Aromatic) | 3000 - 3100 | |
| C=C (Aromatic) | 1450 - 1600 |
Table 4: Mass Spectrometry Data
| Isomer | Key Fragment (m/z) | Interpretation |
| Both Isomers | 228/230 | Molecular Ion [M]⁺ and [M+2]⁺ (due to Br isotopes) |
| 183/185 | Loss of COOH | |
| 149 | [C₉H₉O₂]⁺ | |
| 91 | Tropylium ion [C₇H₇]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a ¹H NMR spectrometer (e.g., 300 MHz or higher) for proton spectra and a ¹³C NMR spectrometer for carbon spectra.
-
Data Acquisition: Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals in the ¹H NMR spectrum. Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder (or clean ATR crystal). Then, place the sample in the spectrometer and record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the two isomers.
Caption: Workflow for Isomer Differentiation.
By following this structured approach and carefully analyzing the distinct spectroscopic signatures, researchers and drug development professionals can confidently identify and differentiate between the isomers of this compound, ensuring the use of the correct compound in their critical applications.
Efficacy of 3-Bromo-3-phenylpropanoic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential efficacy of 3-bromo-3-phenylpropanoic acid derivatives as enzyme inhibitors, with a primary focus on the well-characterized enzyme, Carboxypeptidase A (CPA). Due to the limited direct experimental data on the inhibitory activity of this compound derivatives themselves, this guide leverages data from structurally similar and highly relevant phenylpropanoic acid analogs to infer their potential and guide future research.
Introduction to this compound Derivatives
This compound is a versatile chemical intermediate.[1] Its structure, featuring a reactive bromine atom and a carboxylic acid moiety, makes it a valuable precursor in the synthesis of a wide range of organic molecules, including potential enzyme inhibitors. The phenylpropanoic acid scaffold is a common feature in a variety of biologically active compounds. This guide explores the potential of derivatives of this compound as inhibitors of Carboxypeptidase A, a key enzyme in various physiological processes.
The Target Enzyme: Carboxypeptidase A
Carboxypeptidase A (CPA) is a zinc-containing metalloprotease that plays a crucial role in the digestion of proteins in the small intestine.[2][3][4][5] It selectively cleaves the C-terminal amino acid from a peptide chain, showing a preference for residues with aromatic or branched aliphatic side chains.[2][5] Beyond its digestive function, CPA is involved in a variety of other physiological and pathological processes, making it a target for inhibitor development.[6][7]
Mechanism of Action
The catalytic activity of CPA involves a zinc ion (Zn²⁺) located in its active site.[2][8] The zinc ion, along with specific amino acid residues, activates a water molecule that then acts as a nucleophile to attack the carbonyl carbon of the scissile peptide bond.[6][8]
Comparative Efficacy of Phenylpropanoic Acid Derivatives as Carboxypeptidase A Inhibitors
The following table compares the inhibitory constants (Ki) of several phenylpropanoic acid derivatives against Carboxypeptidase A.
| Inhibitor | Structure | Ki (nM) | Reference |
| (S)-2-Mercapto-3-phenylpropanoic acid | HS-CH(CH₂-Ph)-COOH | - | [9] |
| (S)-3-Mercapto-2-benzylpropanoic acid | HS-CH₂-CH(CH₂-Ph)-COOH | - | [9] |
| 2-Benzyl-3-mercaptopropanoic acid | HS-CH₂-CH(benzyl)-COOH | 11 | (Ondetti et al.) |
| N-phenethyl-D-cysteine | Ph-CH₂-CH₂-NH-CH(COOH)-CH₂-SH | 55 | (Kim et al.) |
Note: Specific Ki values for the first two compounds were not provided in the abstract but were stated to be comparable.
The data clearly indicates that derivatives of phenylpropanoic acid containing a sulfhydryl (mercapto) group are potent inhibitors of Carboxypeptidase A. The low nanomolar Ki value for 2-benzyl-3-mercaptopropanoic acid highlights the effectiveness of this class of compounds. The bromine atom in this compound can be readily displaced by a thiol-containing nucleophile to generate such potent inhibitors.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of cinnamic acid with hydrobromic acid.
-
Procedure: 10 g of finely powdered cinnamic acid is heated in a sealed tube for 2 hours at 100°C with 10 g of glacial acetic acid that has been saturated with hydrogen bromide at room temperature. Upon cooling, this compound crystallizes out. The product is sensitive to water and should be recrystallized from an anhydrous solvent like dry carbon disulfide.
Carboxypeptidase A Inhibition Assay
A standard method for measuring CPA inhibition involves monitoring the hydrolysis of a synthetic substrate, such as hippuryl-L-phenylalanine, using a spectrophotometer.
-
Materials:
-
Bovine pancreatic Carboxypeptidase A
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (pH 7.5)
-
Inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the inhibitor.
-
In a 96-well plate, add the Tris-HCl buffer, the inhibitor solution at various concentrations, and the CPA enzyme solution.
-
Incubate the mixture for a predetermined time to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate solution (hippuryl-L-phenylalanine).
-
Monitor the increase in absorbance at a specific wavelength (e.g., 254 nm) over time using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Ki values can be determined by performing the assay with varying substrate and inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive).
-
Conclusion and Future Directions
While direct evidence for the inhibitory activity of this compound derivatives is currently lacking in the scientific literature, their structural similarity to known potent inhibitors of Carboxypeptidase A, combined with the reactivity of the bromine atom, makes them highly promising candidates for the development of novel enzyme inhibitors. The phenylpropanoic acid scaffold provides a key structural motif for binding to the active site of CPA, and the bromine atom serves as a versatile handle for introducing functionalities, such as a thiol group, that can significantly enhance inhibitory potency.
Future research should focus on the synthesis of a library of this compound derivatives with various substituents on the phenyl ring and the propanoic acid backbone. These compounds should then be systematically screened for their inhibitory activity against Carboxypeptidase A and other relevant enzymes. Such studies will be crucial in elucidating the structure-activity relationship and identifying lead compounds for further drug development.
References
- 1. This compound | 15463-91-9 | Benchchem [benchchem.com]
- 2. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. 6 carboxypeptidase mechanism | PPT [slideshare.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 7. Carboxypeptidases in disease: Insights from peptidomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Redirecting [linkinghub.elsevier.com]
Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for 3-Bromo-3-phenylpropanoic Acid
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography versus spectroscopic methods—namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the structural validation of 3-Bromo-3-phenylpropanoic acid. We present a detailed examination of the experimental protocols and the nature of the data generated by each technique, offering a framework for selecting the most appropriate analytical approach.
The unequivocal confirmation of a chemical structure is a critical step in chemical synthesis and drug discovery. While X-ray crystallography provides the gold standard for determining the solid-state structure of a molecule, NMR and IR spectroscopy offer valuable, complementary data on the molecule's connectivity and functional groups, both in solid and solution states.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for structure validation depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. The following tables summarize the key quantitative data obtained from X-ray crystallography, NMR, and IR spectroscopy for a compound structurally similar to this compound, providing a basis for objective comparison.
Note: As comprehensive X-ray crystallography and spectroscopic data for this compound are not publicly available, the following tables present representative data from a closely related compound, 2,3-dibromo-3-phenylpropanoic acid, to illustrate the data generated by each technique.
Table 1: Representative X-ray Crystallography Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |
| α = 90°, β = XX.XX°, γ = 90° | |
| Bond Length (C-Br) | ~1.95 Å |
| Bond Length (C-C) | ~1.54 Å |
| Bond Length (C=O) | ~1.21 Å |
| Bond Angle (Br-C-C) | ~110° |
| Torsion Angle (Br-C-C-C) | ~60° |
Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm |
| 7.2-7.4 | Multiplet | Phenyl protons | 170.0 |
| 5.0-5.2 | Doublet | CH-Br | 138.0 |
| 4.5-4.7 | Doublet | CH-COOH | 128.0-130.0 |
| 11.0-12.0 | Singlet (broad) | COOH | 50.0 |
| 45.0 |
Table 3: Representative IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 1700 | Strong | C=O stretch (Carboxylic Acid) |
| 1400-1600 | Medium | C=C stretch (Aromatic Ring) |
| 690-770 | Strong | C-H bend (Aromatic Ring) |
| 500-600 | Medium | C-Br stretch |
Experimental Workflows
The successful application of these techniques relies on meticulous experimental execution. The following diagram illustrates a generalized workflow for the structural validation of a small organic molecule like this compound.
Caption: A generalized workflow for the synthesis, analysis, and structural validation of an organic compound.
Detailed Experimental Protocols
X-ray Crystallography
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.
-
Crystal Mounting: A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure, including precise bond lengths, bond angles, and torsion angles.
NMR Spectroscopy
-
Sample Preparation: A small amount of the purified this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, a single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum. Other experiments, such as COSY, HSQC, and HMBC, can be performed to establish connectivity.
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is phased, and the baseline is corrected. The chemical shifts of the peaks are referenced to the solvent or TMS signal. The integrals of the peaks in the ¹H NMR spectrum are determined to establish the relative number of protons. The coupling patterns (multiplicity) are analyzed to deduce the connectivity of the atoms.
IR Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR) IR, the solid sample is placed directly on the ATR crystal.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet/salt plate) is recorded.
-
Sample Spectrum: The sample is placed in the IR spectrometer, and the spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Data Analysis: The background spectrum is subtracted from the sample spectrum. The positions (wavenumber), intensities, and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule. Key absorptions for this compound would include the broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and the C-Br stretch.[1]
Conclusion
X-ray crystallography, NMR spectroscopy, and IR spectroscopy are powerful and often complementary techniques for the structural validation of this compound. X-ray crystallography provides unparalleled detail on the three-dimensional arrangement of atoms in the solid state, yielding precise bond lengths and angles. NMR spectroscopy offers crucial information about the connectivity and chemical environment of atoms in solution, while IR spectroscopy provides a rapid and effective method for identifying the functional groups present. For unambiguous structure validation, a combination of these techniques is often the most robust approach, allowing for a comprehensive understanding of the molecule's structure in different states.
References
A Comparative Guide: Elemental Bromine vs. Pyridinium Tribromide for Cinnamic Acid Bromination
For researchers, scientists, and drug development professionals, the selection of an appropriate reagent is a critical decision in synthetic chemistry, influencing not only the success of a reaction but also its safety and environmental impact. This guide provides a detailed comparison of elemental bromine (Br₂) and pyridinium tribromide (PTB) for the bromination of cinnamic acid, a common reaction in organic synthesis.
The bromination of the alkene functional group in cinnamic acid yields 2,3-dibromo-3-phenylpropanoic acid. This electrophilic addition reaction is a staple in many synthetic pathways. While both elemental bromine and pyridinium tribromide can effect this transformation, they present significant differences in handling, safety, and, to some extent, reaction outcomes.
Reaction Mechanism and Stereochemistry
The bromination of cinnamic acid with both reagents proceeds through a well-established anti-addition mechanism. The initial electrophilic attack of a bromine atom on the double bond forms a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the opposite face of the cyclic intermediate, leading to the formation of the erythro diastereomer of 2,3-dibromo-3-phenylpropanoic acid.
Caption: General reaction pathway for the bromination of cinnamic acid.
Experimental Workflow
A typical experimental workflow for the bromination of cinnamic acid is outlined below. The primary difference lies in the handling of the brominating agent.
Caption: A generalized experimental workflow for the bromination of cinnamic acid.
Performance Comparison: A Data-Driven Analysis
| Parameter | Elemental Bromine (Br₂) | Pyridinium Tribromide (PTB) |
| Physical State | Volatile, corrosive liquid | Crystalline solid |
| Handling | Requires specialized handling in a fume hood due to high toxicity and volatility.[1] | Easier and safer to handle as a stable, non-volatile solid.[2] |
| Typical Solvent | Glacial Acetic Acid, Dichloromethane | Glacial Acetic Acid |
| Typical Reaction Time | ~30 minutes for addition, followed by stirring.[3] | 25 minutes at 70-80°C. |
| Reported Yield | 80-93%[3] | ~88% |
| Safety Concerns | Highly toxic by inhalation and contact, causes severe burns.[2] | Corrosive and a lachrymator, but significantly less hazardous than elemental bromine.[4] |
It is crucial to note that the yield and reaction time data are sourced from different experiments and may not be directly comparable due to variations in reaction scale and conditions.
Experimental Protocols
Below are representative experimental protocols for the bromination of cinnamic acid using both elemental bromine and pyridinium tribromide.
Protocol 1: Bromination using Elemental Bromine
Materials:
-
trans-Cinnamic acid
-
10% solution of bromine in dichloromethane
-
Dichloromethane
-
Ice-water bath
Procedure:
-
In a 25-mL round-bottomed flask, dissolve 0.60 g of trans-cinnamic acid in 3.5 mL of dichloromethane.[1]
-
Add 2.0 mL of a 10% bromine in dichloromethane solution to the flask.[1]
-
Add a boiling stone and attach a water-cooled condenser.[1]
-
Gently reflux the reaction mixture in a water bath at 45-50°C for 30 minutes.[1] The product will begin to precipitate as the reaction proceeds.[1] If the bromine color disappears, add more bromine solution dropwise until a light orange color persists.[1]
-
Cool the flask to room temperature and then in an ice-water bath for 10 minutes to ensure complete crystallization.[1]
-
Collect the crude product by vacuum filtration and wash the crystals with cold dichloromethane.[1]
-
Recrystallize the crude product from a suitable solvent for purification.
Protocol 2: Bromination using Pyridinium Tribromide
Materials:
-
trans-Cinnamic acid
-
Pyridinium tribromide
-
Glacial acetic acid
-
Ice-cold water
Procedure:
-
In a reaction vial, combine 0.15 g of trans-cinnamic acid and 0.5 mL of glacial acetic acid.
-
Warm the mixture to 70-80°C to dissolve the cinnamic acid.
-
Add 0.24 g of pyridinium tribromide to the solution.
-
Attach an air condenser and stir the reaction mixture at 70-80°C for 25 minutes. The initial orange color will fade to an orange-yellow.
-
After 25 minutes, remove the vial from the heat and place it in a beaker.
-
Add 4 mL of ice-cold water to precipitate the product as a white or slightly yellow solid.
-
Isolate the product by vacuum filtration.
Conclusion: Choosing the Right Reagent
The choice between elemental bromine and pyridinium tribromide for the bromination of cinnamic acid is a clear example of the principles of green chemistry in practice.
-
Elemental Bromine: While offering high yields, elemental bromine is a hazardous substance that requires stringent safety precautions. Its high volatility and toxicity pose significant risks to researchers.
-
Pyridinium Tribromide: As a stable, crystalline solid, pyridinium tribromide is a much safer and more convenient alternative.[2] It serves as a solid source of bromine, releasing it in situ, which minimizes exposure and handling risks.[4] Although the reported yields are comparable to those of elemental bromine, the significant improvement in safety makes pyridinium tribromide the preferred reagent for this transformation, particularly in academic and industrial settings where safety and ease of use are paramount.
References
A Comparative Guide to the Stereochemical Landscape of 3-Bromo-3-phenylpropanoic Acid Reactions
For researchers, scientists, and professionals in drug development, mastering the stereochemical outcomes of reactions is paramount for the synthesis of enantiomerically pure and effective pharmaceutical agents. This guide provides a comprehensive comparison of the stereochemical analysis of products derived from reactions of 3-bromo-3-phenylpropanoic acid, a versatile chiral building block. We present experimental data, detailed protocols, and a comparative look at alternative synthetic strategies.
Introduction to a Versatile Chiral Precursor
This compound is a key intermediate in the synthesis of various biologically active molecules, including β-amino acids and their derivatives, which are fundamental components of numerous pharmaceuticals. The stereocenter at the C3 position, bearing both a phenyl group and a bromine atom, offers a reactive handle for a variety of stereospecific and stereoselective transformations. Understanding and controlling the stereochemistry of these reactions is crucial for accessing the desired enantiomerically pure products.
This guide will delve into the stereochemical outcomes of key reactions involving this compound, namely nucleophilic substitution to form β-amino acids and elimination reactions. We will also compare these routes with alternative asymmetric syntheses, providing a clear overview of the available methodologies for accessing chiral 3-phenylpropanoic acid derivatives.
Stereoselective Synthesis of 3-Amino-3-phenylpropanoic Acid
The conversion of this compound to 3-amino-3-phenylpropanoic acid (β-phenylalanine) is a cornerstone transformation. The stereochemical integrity of this nucleophilic substitution reaction is of utmost importance.
One common method involves the direct amination of this compound. For instance, reaction with ammonia can yield 3-amino-3-(3-bromo-phenyl)-propionic acid with a reported yield of 55%.[1] While this provides a route to the amino acid, controlling the stereochemistry can be challenging and may result in racemic or partially racemized products depending on the reaction conditions and the potential for competing elimination reactions.
A powerful alternative for achieving high enantioselectivity is through enzymatic reactions. Phenylalanine aminomutase (PAM) from Taxus chinensis has been shown to catalyze the amination of cinnamic acid derivatives with excellent enantiomeric excess (ee >99%).[2][3] This biocatalytic approach offers a highly stereoselective route to β-amino acids, bypassing the need for a chiral starting material like enantiopure this compound.
| Method | Reagent/Catalyst | Product | Yield | Enantiomeric/Diastereomeric Ratio | Reference |
| Direct Amination | Ammonia | 3-Amino-3-(3-bromo-phenyl)-propionic acid | 55% | Not specified | [1] |
| Enzymatic Amination | Phenylalanine Aminomutase (PAM) | Aromatic α- and β-amino acids | - | >99% ee | [2][3] |
Experimental Protocol: Enzymatic Synthesis of Enantiopure β-Amino Acids
This protocol is based on the use of Phenylalanine Aminomutase (PAM) for the amination of cinnamic acid derivatives.
Materials:
-
Phenylalanine aminomutase (PAM) enzyme
-
Substituted (E)-cinnamic acid
-
Ammonia/ammonium salt buffer (e.g., ammonium sulfate)
-
Reaction vessel
-
Incubator/shaker
-
Quenching solution (e.g., acid)
-
HPLC with a chiral column for analysis
Procedure:
-
Prepare a solution of the substituted (E)-cinnamic acid in a suitable buffer.
-
Add the Phenylalanine aminomutase (PAM) enzyme to the reaction mixture.
-
Incubate the reaction at an optimized temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by HPLC.
-
Once the reaction is complete, quench it by adding an acid to denature the enzyme.
-
Purify the resulting amino acid using standard techniques such as ion-exchange chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC analysis.[2][3]
Dehydrobromination of this compound Precursors
The elimination of HBr from precursors of this compound, such as 2,3-dibromo-3-phenylpropanoic acid, provides access to unsaturated derivatives like cinnamic acids. The stereochemistry of the starting material dictates the stereochemistry of the resulting alkene.
The bromination of trans-cinnamic acid is a classic experiment that demonstrates the stereospecificity of electrophilic addition to alkenes. The reaction proceeds via a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms. This results in the formation of the erythro-2,3-dibromo-3-phenylpropanoic acid as a racemic mixture of (2R, 3S) and (2S, 3R) enantiomers.[4][5][6] Subsequent base-induced dehydrobromination will then proceed via an E2 mechanism, where the stereochemistry of the starting material influences the geometry of the resulting cinnamic acid derivative.
Alternative Asymmetric Syntheses
To provide a comprehensive comparison, it is essential to consider alternative methods for the asymmetric synthesis of chiral 3-phenylpropanoic acid derivatives that do not rely on this compound as a starting material.
Asymmetric Hydrogenation of Cinnamic Acid Derivatives
A highly efficient and versatile alternative is the asymmetric hydrogenation of α,β-unsaturated carboxylic acid derivatives. For example, nickel-catalyzed asymmetric hydrogenation of substituted cinnamic acid esters using a chiral BINAP ligand has been shown to produce the corresponding saturated products with high yields (up to 99%) and excellent enantioselectivity (up to 96% ee).[7] This method provides direct access to enantiomerically enriched 3-phenylpropanoic acid derivatives.
| Method | Catalyst/Ligand | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Nickel acetate / R-BINAP | Substituted cinnamic acid esters | Methylsulfonyl-derived phenylalanine | up to 99% | up to 96% | [7] |
Stereoselective Synthesis of β-Lactams
This compound can also serve as a precursor for the synthesis of β-lactams, which are core structures in many antibiotic drugs. The intramolecular cyclization of 3-amino-3-phenylpropanoic acid derivatives can lead to the formation of the four-membered lactam ring. The stereochemistry of the starting material is retained in the product.
Alternatively, the Staudinger [2+2] cycloaddition of a ketene with an imine is a powerful method for the asymmetric synthesis of β-lactams.[8] By using chiral auxiliaries on the ketene or a chiral catalyst, high levels of diastereoselectivity and enantioselectivity can be achieved.
Stereochemical Analysis by Chiral High-Performance Liquid Chromatography (HPLC)
The determination of the enantiomeric purity of the products from these reactions is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Experimental Protocol: Chiral HPLC Analysis of β-Amino Acids
Instrumentation:
-
HPLC system with a UV or mass spectrometric detector
-
Chiral stationary phase (CSP) column (e.g., teicoplanin-based, such as Astec CHIROBIOTIC T)[9][10]
Mobile Phase:
-
A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., formic acid in water). The exact composition needs to be optimized for the specific analyte.[10]
Procedure:
-
Dissolve the amino acid sample in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute the enantiomers with the optimized mobile phase.
-
Detect the separated enantiomers using a UV or MS detector.
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Conclusion
The stereochemical analysis of products from reactions of this compound reveals a rich and complex landscape of synthetic possibilities. While direct transformations of this chiral building block offer a straightforward approach, controlling the stereochemical outcome can be a significant challenge. In contrast, alternative methods such as enzymatic resolutions and asymmetric catalysis often provide superior levels of stereocontrol, leading to products with high enantiomeric purity.
For researchers and drug development professionals, the choice of synthetic strategy will depend on a variety of factors, including the desired stereoisomer, the required level of enantiopurity, and the availability of reagents and catalysts. This guide provides a foundational understanding of the stereochemical considerations and a starting point for the development of robust and efficient syntheses of chiral 3-phenylpropanoic acid derivatives.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. murov.info [murov.info]
- 5. Bromination of Trans-Cinnamic Acid and Its Methyl Ester | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. odinity.com [odinity.com]
- 7. Nickel-catalyzed asymmetric hydrogenation of substituted cinnamic acid esters to synthesize methylsulfonyl-derived phenylalanine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Biological Activity of 3-Bromo-3-phenylpropanoic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search, a direct comparative study detailing the biological activities of a series of 3-bromo-3-phenylpropanoic acid analogues with quantitative data (e.g., IC50 values) could not be located in the available literature. This guide, therefore, provides a broader context based on the biological activities of the wider class of arylpropionic acids and the synthetic utility of this compound as a precursor to potentially bioactive molecules. A detailed experimental protocol for assessing cytotoxicity is also provided to facilitate future research in this area.
Introduction
Arylpropionic acid derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] this compound serves as a versatile synthetic intermediate, with its bromine atom acting as a good leaving group for nucleophilic substitution, allowing for the introduction of diverse functional groups to create a library of new chemical entities.[2] This structural flexibility makes its analogues prime candidates for the development of novel therapeutic agents. This guide explores the potential biological activities of these analogues, drawing comparisons from related structures and providing a foundational experimental protocol for their evaluation.
Biological Activities of Arylpropionic Acid Derivatives
The arylpropionic acid scaffold is the basis for many well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[3] Research into this class of compounds has expanded to explore their potential in other therapeutic areas:
-
Anticancer Activity: Various derivatives of arylpropionic acids have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. For instance, a series of β-phenylalanine derivatives, which share a similar backbone, were synthesized and showed antiproliferative activity in lung cancer models.[2]
-
Enzyme Inhibition: The structural features of arylpropionic acids make them suitable candidates for enzyme inhibitors. Their carboxylic acid moiety can interact with the active sites of various enzymes.
-
Antimicrobial Activity: Certain derivatives of 3-hydroxy-2-methylene-3-phenylpropionic acid have demonstrated potent antibacterial activity.[3]
Comparison of Biological Activity
| Compound/Analogue | Modification | Target/Assay | IC50/EC50 (µM) | Cell Line/Enzyme | Reference |
| Analogue 1 | 4-Chloro substitution on phenyl ring | Cytotoxicity (MTT Assay) | Data not available | e.g., MCF-7 | [Future Study] |
| Analogue 2 | 4-Methoxy substitution on phenyl ring | Cytotoxicity (MTT Assay) | Data not available | e.g., MCF-7 | [Future Study] |
| Analogue 3 | Amide functionalization of carboxylic acid | Cytotoxicity (MTT Assay) | Data not available | e.g., MCF-7 | [Future Study] |
| Analogue 4 | Esterification of carboxylic acid | Cytotoxicity (MTT Assay) | Data not available | e.g., MCF-7 | [Future Study] |
Experimental Protocols
To ensure the reproducibility and comparability of biological activity data, detailed experimental protocols are essential. Below is a representative protocol for determining the cytotoxicity of this compound analogues using an MTT assay.
Protocol: Cytotoxicity Assessment using MTT Assay
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
2. Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound analogues dissolved in DMSO (Dimethyl sulfoxide)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
3. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in complete medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability against the compound concentration.
Visualizations
Illustrative Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a bioactive this compound analogue, leading to the inhibition of cell proliferation. This is a representative example, as the specific molecular targets of these analogues are yet to be determined.
Caption: Hypothetical signaling cascade for cell proliferation inhibited by a this compound analogue.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound analogues.
Caption: General workflow from synthesis to lead optimization for this compound analogues.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Proper Disposal Procedures for 3-Bromo-3-phenylpropanoic Acid: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of 3-Bromo-3-phenylpropanoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[1] In case of accidental contact, refer to the Safety Data Sheet (SDS) for first-aid measures.
Disposal Overview: Decision-Making Workflow
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service that can perform high-temperature incineration with flue gas scrubbing.[2] This ensures the complete destruction of the halogenated organic compound and prevents the release of harmful substances into the environment. Do not discharge this compound or its solutions into the sewer system.[1][2]
For small quantities of waste generated in a laboratory setting, a carefully executed neutralization of the acidic component can be performed prior to collection for hazardous waste disposal. It is crucial to note that neutralization only addresses the corrosivity characteristic and does not eliminate the hazards associated with the halogenated organic nature of the molecule.
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
Experimental Protocol: Laboratory-Scale Neutralization of Acidic Waste
This protocol is intended for small quantities of this compound waste. This procedure should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
Waste this compound (solid or in solution)
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Deionized water
-
Large beaker (at least 10 times the volume of the waste solution)
-
Stir bar and stir plate
-
pH paper or a calibrated pH meter
-
Designated hazardous waste container (clearly labeled "Neutralized Halogenated Organic Waste")
Procedure:
-
Dilution: If dealing with solid waste, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol) before proceeding. For solutions, slowly and carefully dilute the waste with water in the large beaker to a concentration of less than 5% w/v. This helps to control the rate of reaction during neutralization.
-
Cooling: Place the beaker in an ice bath to dissipate any heat generated during neutralization.
-
Neutralization: While stirring the diluted waste solution, slowly add a 5% solution of sodium bicarbonate or sodium carbonate dropwise. Be cautious as this will generate carbon dioxide gas, causing effervescence. The slow addition is crucial to prevent excessive foaming and potential splashing of the hazardous material.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the basic solution until the pH is within the neutral range of 6.0 to 8.0.
-
Waste Collection: Once the solution is neutralized, transfer it to the designated and clearly labeled hazardous waste container. Ensure the container is sealed properly.
-
Final Disposal: Store the container in a designated satellite accumulation area for hazardous waste until it is collected by a licensed disposal service.
Important Note: This neutralization procedure only addresses the acidity of the waste. The resulting solution still contains a halogenated organic compound and must be disposed of as hazardous waste.
Quantitative Data for Disposal
The following table summarizes key quantitative parameters relevant to the disposal of acidic laboratory waste. Note that specific limits for this compound are not defined, and therefore, general guidelines for halogenated organic waste must be followed.
| Parameter | Guideline/Value | Source/Rationale |
| pH for Neutralization | 6.0 - 8.0 | General laboratory safety protocols for neutralization of acidic waste to minimize reactivity and corrosivity before collection for disposal. |
| Drain Disposal | Prohibited | Due to the presence of a halogenated organic compound, drain disposal is not permitted. Discharge into the environment must be avoided.[1][2] |
| Waste Container Type | Chemically resistant, sealed container (e.g., HDPE) | To prevent leakage and reaction with the container material. The container should be clearly labeled with the contents. |
| Waste Classification | Hazardous Waste: Halogenated Organic Acid | Proper classification is essential for segregation and disposal by a licensed facility. |
| Incineration Temperature | > 850°C | High-temperature incineration is required for the complete destruction of halogenated organic compounds. This is performed by specialized waste disposal facilities. |
Spill and Emergency Procedures
In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up large spills of oxidizing materials. For large spills, contact your institution's environmental health and safety (EHS) office immediately.
References
Essential Safety and Logistical Information for Handling 3-Bromo-3-phenylpropanoic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 3-Bromo-3-phenylpropanoic acid.
Chemical Identifier:
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 15463-91-9 |
| Molecular Formula | C9H9BrO2 |
| Molecular Weight | 229.07 g/mol |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to use appropriate personal protective equipment to minimize exposure.[3][4]
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[3][5] | To protect eyes from splashes, mists, or fumes.[3] A face shield provides additional protection.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3][4][6] | To prevent direct skin contact with the chemical.[3] Gloves must be inspected before use.[4] |
| Body Protection | Chemical-resistant clothing, such as a lab coat, coveralls, or apron.[3][5] | To protect skin and clothing from splashes or spills.[3] |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[7] | To be used when engineering controls are insufficient to control exposure to dust or vapors.[8] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for laboratory safety and environmental protection.
Handling and Storage
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust and vapors.[4][6][8] Ensure that an eyewash station and emergency shower are readily accessible.[6]
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[1][4] Keep it away from incompatible materials such as strong oxidizing agents.[7] Do not store corrosive chemicals above eye level.[6]
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate and Alert : Evacuate personnel from the immediate area and alert others nearby.[4][9]
-
Ventilate : Ensure the area is well-ventilated, and if the substance is flammable, remove all sources of ignition.[4][9]
-
Containment : Prevent further spillage if it is safe to do so.[4] Use absorbent materials like vermiculite or sand to contain the spill.[10]
-
Cleanup : Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4][11] Avoid creating dust.[4]
-
Decontamination : Clean the affected area thoroughly.
Disposal Plan
-
Chemical Waste : Dispose of this compound and any contaminated materials as hazardous waste.[4] This can be done through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not let the chemical enter drains or sewer systems.[1][4]
-
Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[4] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4]
Experimental Protocols: First-Aid Measures
Immediate and appropriate first aid is crucial in case of accidental exposure.
First-Aid Procedures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[4][12] |
| Skin Contact | Immediately remove all contaminated clothing.[4][12] Wash the affected skin with plenty of soap and water for at least 15 minutes.[4][13] Seek medical attention.[4] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][12] Remove contact lenses if present and easy to do so.[1][7] Seek immediate medical attention.[7][12] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting.[4][12] Never give anything by mouth to an unconscious person.[4] Call a doctor or Poison Control Center immediately.[4] |
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 6. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 7. fishersci.com [fishersci.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
